Palupiprant
Description
small-molecule antagonist of the E-type prostanoid recepto
Properties
IUPAC Name |
4-[(1S)-1-[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F5N3O4/c1-11(12-6-8-13(9-7-12)21(32)33)28-19(31)16-17(18(23)24)29-30(2)20(16)34-15-5-3-4-14(10-15)22(25,26)27/h3-11,18H,1-2H3,(H,28,31)(H,32,33)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLKAQMPKHNQPR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369489-71-3 | |
| Record name | ER-886046 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369489713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALUPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWY620GU8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AN-0025: A Technical Guide to a Selective Prostaglandin E2 Receptor EP4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AN-0025 (also known as palupiprant or E7046) is an orally bioavailable small molecule that acts as a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). By blocking the binding of PGE2 to the EP4 receptor, AN-0025 effectively modulates the tumor microenvironment, reversing immunosuppressive signals and promoting anti-tumor immunity. This technical guide provides an in-depth overview of AN-0025's mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its characterization, and a summary of its current clinical development status. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and potentially exploring the therapeutic utility of AN-0025.
Introduction to Prostaglandin E2 and the EP4 Receptor
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation and carcinogenesis.[1] PGE2 exerts its diverse biological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[2][3] The EP2 and EP4 receptors are coupled to a stimulatory Gs protein.[1] Upon activation by PGE2, these receptors stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This elevation in cAMP subsequently activates protein kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB), to modulate gene expression.
In the context of oncology, elevated PGE2 levels within the tumor microenvironment are associated with immunosuppression, promoting tumor growth, invasion, and metastasis. The EP4 receptor, in particular, has been identified as a key mediator of these pro-tumorigenic effects. AN-0025 is a selective antagonist of this receptor, designed to counteract the immunosuppressive actions of PGE2.
AN-0025: Mechanism of Action
AN-0025 is an orally bioavailable antagonist of the PGE2 receptor type 4 (EP4), exhibiting potential immunomodulating and antineoplastic activities. By selectively targeting and binding to the EP4 receptor, AN-0025 blocks the activity of immunosuppressive tumor-associated myeloid cells (TAMCs) within the tumor microenvironment. This action abrogates TAMC-dependent immunosuppression and curtails tumor cell proliferation.
The proposed mechanism of action for AN-0025 is depicted in the following signaling pathway diagram:
Quantitative Data for AN-0025
Preclinical studies have established the potency and selectivity of AN-0025. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of AN-0025
| Parameter | Value | Receptor | Species | Reference |
| IC50 | 13.5 nM | EP4 | Not Specified | |
| IC50 | 10.19 nM | EP4 | Human | |
| Ki | 23.14 nM | EP4 | Not Specified | |
| Selectivity | >1500-fold | EP4 vs. EP2 | Not Specified |
Table 2: In Vivo Efficacy of AN-0025
| Animal Model | Cancer Type | Dose | Route of Administration | Key Findings | Reference |
| CT-26 | Colon Carcinoma | 150 mg/kg | Oral | Inhibited tumor growth. | |
| 4T1 | Breast Cancer | 150 mg/kg | Oral | Inhibited tumor growth and spontaneous lung metastasis. | |
| APCMin/+ mice | Intestinal Neoplasia | Not Specified | Oral | Reduced colon polyp area and size of individual polyps. |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of EP4 receptor antagonists. The following sections outline the key experimental protocols used to determine the binding affinity and functional potency of AN-0025.
Radioligand Binding Assay (for Ki Determination)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the EP4 receptor, thereby determining its binding affinity (Ki).
Detailed Protocol:
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Membrane Preparation:
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Culture HEK293 or CHO cells stably expressing the human EP4 receptor.
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Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.
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Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
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Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
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Binding Assay:
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In a 96-well plate, add the cell membrane preparation.
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Add a fixed concentration of radiolabeled PGE2 (e.g., [3H]-PGE2).
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Add varying concentrations of AN-0025 (or other test compounds).
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For non-specific binding control wells, add a high concentration of unlabeled PGE2.
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Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
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Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
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Wash the filters with cold buffer to remove any unbound radioactivity.
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Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.
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Data Analysis:
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Subtract the non-specific binding from all other readings to determine the specific binding.
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Plot the percentage of specific binding against the logarithm of the AN-0025 concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of AN-0025 that inhibits 50% of the specific binding of the radioligand).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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cAMP Functional Assay (for IC50 Determination)
This assay measures the ability of an antagonist to inhibit the PGE2-induced production of intracellular cAMP, providing a measure of its functional potency.
Detailed Protocol:
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Cell Culture:
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Seed HEK293 cells stably expressing the human EP4 receptor into a 96-well plate and culture overnight to allow for cell attachment.
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Assay Procedure:
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Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Add varying concentrations of AN-0025 to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
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Stimulate the cells by adding a fixed concentration of PGE2 (typically at its EC80 concentration) to all wells except the basal control.
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Incubate for a further period (e.g., 30 minutes) at 37°C to allow for cAMP production.
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cAMP Quantification:
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Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
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Measure the intracellular cAMP levels using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or a competitive immunoassay.
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Data Analysis:
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Normalize the data to the response induced by PGE2 alone (100%) and the basal level (0%).
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Plot the percentage of inhibition against the logarithm of the AN-0025 concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of AN-0025 that inhibits 50% of the PGE2-induced cAMP production.
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Clinical Development Overview
AN-0025 is currently being investigated in several clinical trials, primarily in combination with other anti-cancer therapies.
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Locally Advanced Rectal Cancer: A Phase Ib study evaluated AN-0025 in combination with neoadjuvant chemoradiotherapy, demonstrating good tolerability and promising efficacy.
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Non-Small Cell Lung Cancer (NSCLC) and Other Solid Tumors: A Phase Ib trial is assessing the safety and efficacy of AN-0025 in combination with the immunotherapy drug pembrolizumab in patients who have developed resistance to prior immunotherapy.
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Advanced Solid Tumors: A Phase Ia clinical trial is evaluating the triple combination of AN-0025, AN2025 (a pan-PI3K inhibitor), and atezolizumab (a PD-L1 inhibitor).
These ongoing studies will provide further insights into the safety and therapeutic potential of AN-0025 in various oncology indications.
Conclusion
AN-0025 is a promising, orally bioavailable, and selective EP4 receptor antagonist with a well-defined mechanism of action. By targeting the immunosuppressive PGE2-EP4 signaling axis within the tumor microenvironment, AN-0025 represents a novel immunotherapeutic strategy. The robust preclinical data, including its potent in vitro activity and in vivo efficacy, provide a strong rationale for its continued clinical development. The detailed experimental protocols provided in this guide are intended to facilitate further research into AN-0025 and other EP4 receptor antagonists, ultimately contributing to the advancement of new cancer therapies.
References
Palupiprant's Role in Tumor Microenvironment Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering immunosuppression and promoting tumor progression. Prostaglandin E2 (PGE2), a key inflammatory mediator often abundant in the TME, plays a central role in this process through its interaction with the EP4 receptor. Palupiprant (also known as AN0025 or E7046) is an orally bioavailable, selective antagonist of the prostaglandin E2 receptor 4 (EP4).[1] By blocking the PGE2-EP4 signaling axis, this compound remodels the TME from an immunosuppressive to an immune-active state, thereby enhancing anti-tumor immunity and synergizing with other cancer treatments. This technical guide provides an in-depth overview of this compound's mechanism of action, its modulatory effects on the TME, and relevant experimental protocols and quantitative data from preclinical studies.
Introduction: The PGE2-EP4 Axis in Cancer
Cyclooxygenase-2 (COX-2) is frequently overexpressed in various malignancies, leading to elevated production of PGE2.[2] PGE2, in turn, exerts its pro-tumorigenic effects by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2] The EP4 receptor is of particular interest in oncology as it is commonly upregulated in cancer and its activation is linked to multiple signaling pathways that support cell proliferation, migration, invasion, and metastasis.[2]
Within the TME, the PGE2-EP4 signaling pathway is a critical driver of immunosuppression. It inhibits the function of cytotoxic T lymphocytes and Natural Killer (NK) cells while promoting the expansion and activity of immunosuppressive cell populations such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[3] Consequently, antagonizing the EP4 receptor has emerged as a promising therapeutic strategy to reverse this immune evasion and enhance the efficacy of cancer therapies.
Mechanism of Action of this compound
This compound is a selective antagonist of the EP4 receptor, with an IC50 of 13.5 nM and a Ki of 23.14 nM. By binding to the EP4 receptor, this compound prevents its activation by PGE2. This blockade disrupts downstream signaling cascades, primarily the cyclic AMP (cAMP)/protein kinase A (PKA) pathway, and can also affect the PI3K/Akt pathway. The abrogation of these signals leads to a multifaceted reprogramming of the TME.
Signaling Pathway of EP4 Receptor and its Blockade by this compound
Caption: PGE2-EP4 signaling and this compound's inhibitory action.
Modulation of the Tumor Microenvironment
This compound's primary anti-tumor activity stems from its ability to modulate the TME by impacting various immune cell populations.
Effects on Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells that potently suppress T-cell responses. The PGE2-EP4 axis is known to promote the expansion and immunosuppressive function of MDSCs. This compound has been shown to diminish myeloid immunosuppression, thereby contributing to the restoration of anti-tumor immunity.
Reprogramming of Tumor-Associated Macrophages (TAMs)
TAMs are a major component of the TME and typically exhibit an M2-like phenotype, which is associated with tumor promotion and immune suppression. PGE2 signaling through EP4 contributes to this M2 polarization. By blocking this pathway, this compound can potentially repolarize TAMs towards a more anti-tumor M1 phenotype.
Enhancement of Natural Killer (NK) Cell Activity
PGE2 directly suppresses the cytotoxic function of NK cells via the EP4 receptor. This compound can protect NK cells from this PGE2-mediated immunosuppression, restoring their ability to kill tumor cells. This is a critical mechanism for inhibiting metastasis.
Promotion of Dendritic Cell (DC) Differentiation
Effective anti-tumor immunity requires the proper function of DCs to present tumor antigens to T cells. Blockade of EP4 signaling with this compound promotes anti-tumor DC differentiation, further contributing to a robust immune response.
Logical Relationship of this compound's Action in the TME
Caption: this compound's modulation of the tumor microenvironment.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies evaluating this compound and other EP4 antagonists.
Table 1: In Vitro Potency of this compound
| Compound | Assay | Value | Reference |
| This compound (E7046) | IC50 | 13.5 nM | |
| This compound (E7046) | Ki | 23.14 nM |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Model | Treatment | Dosage | Outcome | Reference |
| Multiple Syngeneic Models | This compound | 150 mg/kg | Tumor growth inhibition | |
| CT-26 Colon Cancer | This compound + Radiotherapy | Not Specified | Anti-tumor memory response | |
| 4T1 Breast Cancer | This compound + Radiotherapy | Not Specified | Significant tumor growth inhibition and improved survival |
Table 3: Efficacy of EP4 Antagonists in Combination with Chemotherapy
| Cancer Model | EP4 Antagonist | Chemotherapy | Outcome | Reference |
| Colon Cancer (CT-26) | Compound 36 (75 mg/kg) | Capecitabine (300 mg/kg) | TGI up to 68.85% | |
| Colon Cancer (CT-26) | Compound 36 (150 mg/kg) | Capecitabine (300 mg/kg) | TGI up to 94.26% |
TGI: Tumor Growth Inhibition
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and other EP4 antagonists.
In Vivo Syngeneic Tumor Model
This protocol is designed to assess the in vivo efficacy of an EP4 antagonist on tumor growth.
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Cell Culture: Culture a murine cancer cell line (e.g., CT-26 colon carcinoma, 4T1 breast carcinoma) in appropriate media and conditions.
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Tumor Implantation: Harvest cells and resuspend in a sterile solution (e.g., PBS). Subcutaneously inject a defined number of cells (e.g., 1 x 10^6) into the flank of syngeneic mice (e.g., BALB/c).
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
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Randomization and Treatment: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
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Drug Administration: Administer this compound (e.g., 150 mg/kg) or vehicle control orally according to the desired dosing schedule.
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Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is often tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
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Immunophenotyping (Optional): At the end of the study, excise tumors and prepare single-cell suspensions. Perform flow cytometry to analyze the infiltration of various immune cell populations (e.g., CD8+ T cells, MDSCs, TAMs).
Experimental Workflow for In Vivo Tumor Model
Caption: Workflow for a syngeneic in vivo tumor model study.
In Vitro Chemosensitization Assay
This protocol assesses the ability of an EP4 antagonist to sensitize cancer cells to a chemotherapeutic agent.
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Cell Seeding: Seed cancer cells in 96-well plates at a density of approximately 5,000 cells/well and allow them to adhere overnight.
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Treatment: Treat cells with a dose range of a chemotherapeutic agent (e.g., oxaliplatin) with or without a fixed concentration of this compound (e.g., 10 µM).
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Incubation: Incubate the cells for 48-72 hours.
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Cell Viability Assay: Assess cell viability using a colorimetric assay such as MTT.
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Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for the chemotherapeutic agent in the presence and absence of this compound to determine the sensitization effect.
Clinical Development
This compound (AN0025) is currently under clinical investigation. A Phase II clinical trial, ARTEMIS, is evaluating this compound in combination with chemoradiotherapy for the treatment of locally advanced rectal cancer. The primary endpoint of this study is the clinical complete response (cCR) rate.
Conclusion
This compound represents a promising therapeutic agent that targets the immunosuppressive tumor microenvironment through the selective blockade of the EP4 receptor. By inhibiting the PGE2-EP4 signaling axis, this compound can reverse the suppression of key anti-tumor immune cells, including NK cells and cytotoxic T lymphocytes, while diminishing the activity of MDSCs and TAMs. Preclinical data demonstrate its potential as a monotherapy and in combination with other cancer treatments such as radiotherapy and chemotherapy. Ongoing clinical trials will further elucidate the therapeutic utility of this compound in various cancer types. The continued investigation of EP4 antagonists like this compound is crucial for the development of novel immunotherapeutic strategies that can overcome the challenges posed by the TME.
References
Preclinical Anti-Tumor Efficacy of Palupiprant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palupiprant (also known as AN0025 or E7046) is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a key mediator of PGE2-induced immunosuppression within the tumor microenvironment. By blocking the PGE2-EP4 signaling pathway, this compound aims to reverse this immunosuppression and enhance the host's anti-tumor immune response. This technical guide summarizes the key findings from preclinical studies investigating the anti-tumor effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound's primary anti-tumor effect is not through direct cytotoxicity to cancer cells but rather by modulating the tumor microenvironment. Prostaglandin E2, which is often overproduced by tumors, signals through the EP4 receptor on various immune cells, leading to a suppressed immune state. This compound, by blocking this interaction, promotes a shift towards an anti-tumor immune milieu. This is characterized by:
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Enhanced Dendritic Cell (DC) Differentiation and Function: this compound promotes the differentiation of myeloid cells into antigen-presenting cells, which are crucial for initiating an anti-tumor T-cell response.
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Increased T-Cell Infiltration and Activation: By mitigating the immunosuppressive environment, this compound facilitates the recruitment and activation of cytotoxic CD8+ T-cells within the tumor.
-
Synergy with Immunotherapies: Preclinical data strongly suggests that this compound can act synergistically with other immunotherapies, such as checkpoint inhibitors, to produce more robust and durable anti-tumor responses.
Quantitative In Vitro Data
The following table summarizes the in vitro activity of this compound against various cancer cell lines. The primary measure of in vitro activity for a non-cytotoxic agent like this compound is its ability to block the EP4 receptor, as indicated by its IC50 value.
| Parameter | Value | Cell Line/Assay System | Reference |
| IC50 | 13.5 nM | EP4 Receptor Binding | [1] |
| Ki | 23.14 nM | EP4 Receptor Binding | [1] |
Note: Direct cytotoxicity assays (e.g., MTT, apoptosis assays) on cancer cell lines are less relevant for this compound as its primary mechanism is not direct cell killing. The focus of in vitro work has been on its ability to counteract PGE2-induced effects on immune cells.
Quantitative In Vivo Data
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other treatments, most notably radiotherapy. The data is summarized in the tables below.
Monotherapy Studies
| Animal Model | Cancer Type | This compound Dose (Oral) | Key Findings | Reference |
| Syngeneic Mouse Models | Multiple | 150 mg/kg | Inhibition of tumor growth. | [1] |
| Syngeneic Mouse Models | Established Tumors | Not Specified | Reduced tumor growth or rejection of established tumors in a myeloid and CD8+ T cell-dependent manner. | [2] |
Combination Therapy Studies (with Radiotherapy)
| Animal Model | Cancer Type | Treatment Arms | Key Findings | Reference |
| CT-26 | Colon Carcinoma | This compound + Radiotherapy (RT) | Induced an anti-tumor memory response in 9 animals. | [1] |
| 4T1 | Breast Carcinoma | This compound + Radiotherapy (RT) | Produced significantly better tumor growth inhibition compared to either treatment alone. Significantly improved survival by inhibiting lung metastasis. |
Experimental Protocols
In Vitro EP4 Receptor Antagonism Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the EP4 receptor.
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Methodology: A competitive binding assay is typically used. This involves incubating a source of EP4 receptor (e.g., cell membranes from cells overexpressing the receptor) with a radiolabeled PGE2 analog and varying concentrations of this compound. The amount of radiolabeled ligand bound to the receptor is measured, and the concentration of this compound that displaces 50% of the bound radioligand is determined as the IC50 value.
In Vivo Tumor Growth Inhibition Studies
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Animal Models: Syngeneic mouse models, such as BALB/c mice bearing CT-26 colon carcinoma or 4T1 breast carcinoma cells, are commonly used. These models have an intact immune system, which is essential for evaluating the immunomodulatory effects of this compound.
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Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^5 to 1 x 10^6) are injected subcutaneously or orthotopically into the mice.
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Treatment Regimen:
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This compound Administration: this compound is typically administered orally (p.o.) via gavage. A common dosing schedule is 100-150 mg/kg, once daily for a specified period (e.g., 21 days).
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Radiotherapy: For combination studies, localized irradiation is delivered to the tumor. A representative protocol might involve a single dose or a fractionated regimen (e.g., 3 daily doses of 20 Gy each).
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Efficacy Endpoints:
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Tumor Volume: Tumor size is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
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Tumor Growth Inhibition (TGI): TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control (vehicle) group.
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Survival: The lifespan of the mice in each treatment group is monitored, and survival curves are generated.
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Immunophenotyping: At the end of the study, tumors and spleens may be harvested to analyze the immune cell populations (e.g., CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells) by flow cytometry.
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Signaling Pathways and Experimental Workflows
PGE2-EP4 Signaling Pathway
The binding of PGE2 to the EP4 receptor on immune and cancer cells activates downstream signaling cascades that promote an immunosuppressive and pro-tumoral environment. This compound blocks these initial steps.
Caption: PGE2-EP4 signaling pathway and the inhibitory action of this compound.
Preclinical In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo study evaluating this compound in combination with radiotherapy.
Caption: A generalized workflow for a preclinical in vivo study of this compound.
Conclusion
Preclinical studies have established this compound as a promising agent for cancer immunotherapy. Its ability to modulate the tumor microenvironment by blocking the immunosuppressive PGE2-EP4 signaling pathway leads to enhanced anti-tumor immune responses. The synergistic effects observed when this compound is combined with radiotherapy highlight its potential to improve the efficacy of existing cancer treatments. Further research is warranted to fully elucidate its therapeutic potential in various cancer types and to optimize combination strategies for clinical application.
References
Palupiprant (E7046): A Technical Guide to its Immunomodulatory Effects on CD8+ T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Palupiprant (E7046) is an orally bioavailable, selective antagonist of the E-prostanoid receptor 4 (EP4), a key receptor for prostaglandin E2 (PGE2). In the tumor microenvironment (TME), elevated levels of PGE2 exert potent immunosuppressive effects, significantly dampening the anti-tumor activity of CD8+ T cells. This compound reverses these effects, primarily by modulating the function of myeloid cells, which in turn enhances the activation and effector functions of CD8+ T cells. This document provides a comprehensive overview of the mechanism of action of this compound, with a focus on its impact on CD8+ T cell activation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.
Introduction: The PGE2-EP4 Axis as an Immunosuppressive Checkpoint
Prostaglandin E2 is a lipid signaling molecule that is frequently overproduced by tumor cells and associated stromal cells.[1] Within the TME, PGE2 acts as a critical mediator of immune evasion by binding to its receptors, EP1-4, on various immune cells.[1] The EP4 receptor, a Gs protein-coupled receptor, is a predominant mediator of the immunosuppressive effects of PGE2.[1] Activation of the EP4 receptor on immune cells, particularly myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), leads to a cascade of events that ultimately suppress the function of cytotoxic CD8+ T lymphocytes.[1][2] this compound is a potent and selective antagonist of the EP4 receptor, with an IC50 of 13.5 nM and a Ki of 23.14 nM. By blocking the PGE2-EP4 signaling axis, this compound aims to dismantle this immunosuppressive network and restore robust anti-tumor immunity.
Mechanism of Action: Indirect Enhancement of CD8+ T Cell Activation
The primary mechanism by which this compound enhances CD8+ T cell activation is indirect, through the reprogramming of myeloid cells within the TME.
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Reversal of Myeloid-Derived Immunosuppression: PGE2 promotes the differentiation of monocytes and other myeloid precursors into immunosuppressive phenotypes, such as M2-polarized macrophages and MDSCs. These cells inhibit T cell function through various mechanisms, including the depletion of essential amino acids, production of inhibitory cytokines, and expression of checkpoint ligands. This compound blocks the PGE2-mediated differentiation of these pro-tumor myeloid cells.
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Restoration of T Cell Proliferation: PGE2-differentiated human monocytes suppress the proliferation of autologous T cells in response to T cell receptor (TCR) stimulation. Treatment with this compound reverses this immunosuppressive effect in a dose-dependent manner.
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Increased T Cell Infiltration: In vivo studies have demonstrated that treatment with this compound leads to a significant increase in the infiltration of CD3+ and CD8+ T cells into the tumor tissue.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: In Vitro Effects of this compound
| Parameter | Cell System | Treatment Conditions | Result | Reference |
| Myeloid Cell Differentiation | Human PBMCs | PGE2 (10 nM) ± this compound (E7046) | This compound reverses PGE2-induced M2-like macrophage differentiation. | |
| Cytokine Secretion | Human PBMCs & Macrophages | PGE2 (10 nM) ± this compound (E7046) | This compound restores TNF-α secretion suppressed by PGE2. | |
| T Cell Proliferation | Co-culture of human PGE2-differentiated monocytes and autologous T cells | TCR stimulation ± this compound (E7046) | This compound rescues T cell proliferation suppressed by PGE2-differentiated monocytes in a dose-dependent manner. |
Table 2: In Vivo and Clinical Effects of this compound
| Parameter | Model/Study Population | Treatment | Result | Reference |
| Tumor Growth | CT-26 & 4T1 mouse tumor models | This compound (150 mg/kg) | Significant inhibition of tumor growth. | |
| CD8+ T Cell Infiltration | CT-26 mouse tumor model | This compound (E7046) | Significant increase in intratumoral CD8+ T cells. | |
| CD3+ and CD8+ T Cell Infiltration | Human patients with advanced cancers (Phase I) | This compound (E7046) | Significant increase in CD3+ and CD8+ T cells in tumor biopsies. | |
| T Cell Exhaustion Marker | Human patients with advanced cancers (Phase I) | This compound (E7046) | Decreased expression of EOMES in circulating immune cells. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.
In Vitro Myeloid Cell Differentiation and T Cell Co-culture Assay
Objective: To assess the ability of this compound to reverse PGE2-mediated myeloid cell immunosuppression and restore T cell proliferation.
Protocol:
-
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Isolation and Differentiation:
-
Isolate monocytes from PBMCs by plastic adherence or using CD14 magnetic beads.
-
Culture monocytes for 7 days in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (20 ng/mL) to generate monocyte-derived macrophages.
-
During the last 48 hours of culture, add PGE2 (10 nM) in the presence or absence of varying concentrations of this compound (e.g., 1 nM to 1 µM).
-
-
T Cell Isolation and Labeling:
-
Isolate autologous T cells from the same donor's PBMCs using a pan-T cell isolation kit.
-
Label the T cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1 µM.
-
-
Co-culture and Proliferation Assay:
-
Co-culture the differentiated macrophages with the CFSE-labeled autologous T cells at a ratio of 1:5 (macrophage:T cell).
-
Stimulate the co-culture with anti-CD3/CD28 Dynabeads for 72 hours.
-
Harvest the cells and analyze T cell proliferation by measuring CFSE dilution using flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.
-
In Vivo Tumor Model and Immunohistochemistry
Objective: To evaluate the effect of this compound on tumor growth and T cell infiltration in a syngeneic mouse tumor model.
Protocol:
-
Tumor Cell Implantation:
-
Inject 1 x 10^6 CT-26 colon carcinoma cells subcutaneously into the flank of 6-week-old female BALB/c mice.
-
-
This compound Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at a dose of 150 mg/kg daily.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume every 2-3 days using calipers.
-
-
Immunohistochemistry:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and perform immunohistochemical staining for CD3 and CD8 to identify T cell infiltration.
-
Quantify the number of positive cells per field of view using image analysis software.
-
Signaling Pathways and Experimental Workflows
PGE2-EP4 Signaling Pathway in Myeloid Cells
Caption: PGE2-EP4 signaling pathway in myeloid cells.
Experimental Workflow for In Vitro T Cell Proliferation Assay
References
- 1. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Palupiprant: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palupiprant, also known as E7046 and AN0025, is a potent and selective small-molecule antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] Initially developed by Eisai Inc., it is an orally bioavailable compound with significant potential in immuno-oncology.[4][5] By targeting the EP4 receptor, this compound disrupts the immunosuppressive tumor microenvironment, thereby enhancing anti-tumor immune responses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of this compound, along with detailed experimental protocols for its characterization and a depiction of its mechanism of action through relevant signaling pathways.
Chemical Structure and Identifiers
This compound is a synthetic organic compound belonging to the pyrazole class. Its chemical structure is characterized by a central pyrazole ring linked to a benzoic acid moiety and a trifluoromethylphenoxy group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 4-[(1S)-1-[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid | |
| CAS Number | 1369489-71-3 | |
| Molecular Formula | C22H18F5N3O4 | |
| Synonyms | E7046, E-7046, ER-886046, AN0025 | |
| InChI Key | MKLKAQMPKHNQPR-NSHDSACASA-N | |
| SMILES | C--INVALID-LINK--NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F |
Physicochemical and Pharmacological Properties
This compound is a white to off-white solid powder. It is orally bioavailable and exhibits high selectivity for the EP4 receptor.
Table 2: Physicochemical and Pharmacological Data for this compound
| Property | Value | Reference |
| Molecular Weight | 483.39 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | |
| Mechanism of Action | Selective Prostaglandin E2 (PGE2) EP4 receptor antagonist | |
| IC50 | ~13.5 nM | |
| Ki | ~23.14 nM |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by antagonizing the EP4 receptor, which is a G-protein coupled receptor (GPCR) for PGE2. In the tumor microenvironment, elevated levels of PGE2, often produced by tumor cells, promote an immunosuppressive state by acting on various immune cells.
The binding of PGE2 to the EP4 receptor on immune cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), triggers a signaling cascade that is primarily mediated by the Gs alpha subunit (Gαs). This activation of Gαs leads to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to the suppression of anti-tumor immune functions. This compound competitively blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting this immunosuppressive signaling pathway. This blockade helps to restore the function of cytotoxic T cells and natural killer (NK) cells and shifts the phenotype of macrophages towards a more anti-tumor M1-like state.
The antagonism of the EP4 receptor by this compound has been shown to particularly impact myeloid cells within the tumor microenvironment. By blocking PGE2 signaling, this compound can inhibit the differentiation and function of immunosuppressive MDSCs and repolarize M2-like TAMs to a pro-inflammatory M1-like phenotype.
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo assays to determine its binding affinity, functional antagonism, and anti-tumor efficacy. The following are detailed methodologies for key experiments.
In Vitro EP4 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human EP4 receptor.
Materials:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human EP4 receptor.
-
Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, serially diluted in assay buffer.
-
Non-specific Binding Control: High concentration of unlabeled PGE2 (e.g., 10 µM).
-
Filtration Plate: 96-well GF/C filter plate, pre-soaked in 0.3% polyethyleneimine.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 50-120 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM unlabeled PGE2.
-
Competitive Binding: 50 µL of serially diluted this compound.
-
-
Add 50 µL of [3H]-PGE2 (at a concentration close to its Kd) to all wells.
-
Add 150 µL of the membrane preparation to all wells. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filter plate.
-
Washing: Wash the filters four times with 200 µL of ice-cold wash buffer.
-
Drying: Dry the filter plate at 50°C for 30 minutes.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-PGE2 and Kd is its dissociation constant for the EP4 receptor.
-
In Vitro cAMP Functional Assay
This protocol measures the ability of this compound to inhibit PGE2-induced cAMP production in cells overexpressing the human EP4 receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human EP4 receptor.
-
Cell Culture Medium: As appropriate for HEK293 cells.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
Agonist: Prostaglandin E2 (PGE2).
-
Test Compound: this compound, serially diluted in stimulation buffer.
-
cAMP Detection Kit: HTRF, ELISA, or fluorescence-based kit.
-
96-well or 384-well plates.
Procedure:
-
Cell Seeding: Seed the HEK293-hEP4 cells in a 96-well or 384-well plate and culture overnight.
-
Cell Preparation: Wash the cells with stimulation buffer.
-
Antagonist Pre-incubation: Add the serially diluted this compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control. Incubate for a pre-determined optimal time (e.g., 15 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Animals: Immunocompromised mice (e.g., NOD-SCID or nude mice) or syngeneic models (e.g., BALB/c for CT-26 tumors).
-
Tumor Cells: A suitable cancer cell line (e.g., CT-26 colon carcinoma).
-
Vehicle Control: e.g., 0.5% methylcellulose (MC).
-
Test Compound: this compound suspension.
-
Calipers for tumor measurement.
-
Reagents for tissue processing and analysis (e.g., flow cytometry antibodies).
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject the cancer cells (e.g., 1 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 100 or 150 mg/kg) or vehicle control orally (p.o.) daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Tissue Collection: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis.
-
Biomarker Analysis (e.g., Flow Cytometry):
-
Prepare single-cell suspensions from tumors and lymphoid organs.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD11b, Gr-1 for MDSCs; F4/80 for macrophages; CD3, CD8 for T cells).
-
Analyze the immune cell populations using a flow cytometer to assess the impact of this compound on the tumor immune infiltrate.
-
Conclusion
This compound is a promising immuno-oncology agent that selectively targets the EP4 receptor, a key mediator of immunosuppression in the tumor microenvironment. Its well-defined chemical structure and favorable pharmacological properties make it a compelling candidate for further development, both as a monotherapy and in combination with other cancer treatments. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other EP4 receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of Myeloid Cells in Mouse Tissues with Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pipeline [adlainortye.com]
AN-0025: A Technical Deep Dive into its Anti-Cancer Properties
For Immediate Release
This technical guide provides an in-depth analysis of AN-0025, a selective antagonist of the Prostaglandin E2 (PGE2) receptor E-type 4 (EP4), and its effects on cancer cell proliferation and invasion. AN-0025, also known as E7046, is a promising therapeutic agent currently under investigation for its potent anti-tumor activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with AN-0025's mechanism of action.
Executive Summary
AN-0025 is an orally bioavailable small molecule that demonstrates significant anti-cancer effects primarily by modulating the tumor microenvironment. Its high selectivity for the EP4 receptor disrupts the immunosuppressive signals mediated by PGE2, a key inflammatory molecule often deregulated in various cancers. While the immunomodulatory effects are a major component of its anti-tumor activity, this guide will also explore the direct, albeit more modest, effects of AN-0025 on cancer cell proliferation and invasion. Preclinical studies have shown that AN-0025 can inhibit the growth of multiple syngeneic tumor models, and this effect is dependent on the presence of both myeloid and CD8+ T cells.
Quantitative Data on AN-0025's Activity
The following tables summarize the key quantitative data for AN-0025 (E7046) from preclinical studies.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (EP4 Antagonism) | 13.5 nM | Not Specified | [1] |
| Ki (EP4 Binding Affinity) | 23.14 nM | Not Specified | [1] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.
At present, specific IC50 values for direct cytotoxicity of AN-0025 against various cancer cell lines are not extensively published, as its primary mechanism is not direct cell killing but rather modulation of the tumor microenvironment. However, one study noted that a reduction in cyclin D1 staining, a marker for proliferation, was observed in colon and small intestine polyps of APCMin/+ mice treated with E7046, indicating an anti-proliferative effect in vivo.
Core Mechanism of Action: Targeting the PGE2-EP4 Signaling Axis
AN-0025 functions as a selective antagonist of the EP4 receptor. In the tumor microenvironment, cancer cells and stromal cells often overproduce PGE2, which then binds to EP4 receptors on various cell types, including immune cells and cancer cells themselves. This interaction triggers a cascade of signaling events that promote tumorigenesis.
Signaling Pathway of PGE2-EP4 in Cancer Progression
Caption: Downstream signaling of the PGE2-EP4 axis in cancer cells.
Activation of the EP4 receptor by PGE2 primarily signals through Gαs to activate adenylate cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[2][3] EP4 signaling can also activate the PI3K/Akt and ERK pathways.[4] In some cancer types, such as colon cancer, EP4 activation can transactivate the Epidermal Growth Factor Receptor (EGFR), further amplifying PI3K/Akt signaling. These pathways converge to promote the expression of genes involved in cell cycle progression (e.g., c-Myc and Cyclin D1) and angiogenesis (e.g., VEGF), ultimately driving cancer cell proliferation and invasion. AN-0025 exerts its effect by blocking the initial binding of PGE2 to the EP4 receptor, thereby inhibiting these downstream pro-tumorigenic signals.
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of AN-0025 are provided below.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
Objective: To determine the concentration-dependent effect of AN-0025 on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
AN-0025 (E7046)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of AN-0025 in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the AN-0025 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve AN-0025).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the AN-0025 concentration to determine the IC50 value.
In Vitro Invasion Assay (Transwell/Boyden Chamber Assay)
This assay is used to evaluate the effect of a compound on the invasive potential of cancer cells.
Objective: To quantify the inhibitory effect of AN-0025 on the invasion of cancer cells through a basement membrane matrix.
Materials:
-
Cancer cell lines of interest
-
AN-0025 (E7046)
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
24-well companion plates
-
Matrigel basement membrane matrix
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Insert Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Add 100 µL of the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 4 hours to allow for gelling.
-
Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Compound and Chemoattractant Addition: In the lower chamber of the 24-well plate, add 600 µL of complete medium containing 10% FBS as a chemoattractant. Add different concentrations of AN-0025 to both the upper and lower chambers to assess its effect on invasion.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with methanol for 10 minutes. Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Data Acquisition: Wash the inserts with water and allow them to air dry. Count the number of stained cells in several random fields of view under a microscope.
-
Data Analysis: Calculate the percentage of invasion inhibition for each concentration of AN-0025 compared to the vehicle control.
Experimental Workflow for Preclinical Evaluation of AN-0025
Caption: A typical workflow for the preclinical assessment of AN-0025.
Conclusion
AN-0025 is a potent and selective EP4 antagonist with a primary mechanism of action centered on the modulation of the tumor microenvironment. While its direct cytotoxic effects on cancer cells may be modest, its ability to inhibit the pro-tumorigenic signaling cascades downstream of the EP4 receptor contributes to its overall anti-cancer activity. The provided experimental protocols offer a framework for the continued investigation of AN-0025 and other EP4 antagonists in a preclinical setting. Further research is warranted to fully elucidate the direct anti-proliferative and anti-invasive effects of AN-0025 across a broader range of cancer types.
References
- 1. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on EP4 as a Therapeutic Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The prostaglandin E2 receptor 4 (EP4) has emerged as a critical and versatile therapeutic target implicated in a wide array of physiological and pathological processes. Its role in inflammation, cancer, pain, and immune responses has spurred significant research into the development of selective agonists and antagonists. This technical guide provides an in-depth overview of the foundational research on EP4, focusing on its signaling pathways, quantitative data for key ligands, and detailed experimental protocols to facilitate further drug discovery and development efforts.
EP4 Receptor Signaling Pathways
The EP4 receptor, a G-protein coupled receptor (GPCR), is activated by its endogenous ligand, prostaglandin E2 (PGE2).[1] Upon activation, EP4 can initiate multiple intracellular signaling cascades, leading to diverse cellular responses. The complexity of EP4 signaling arises from its ability to couple to different G proteins and downstream effectors.
Canonical Gs/cAMP/PKA Pathway
The primary and most well-characterized signaling pathway for the EP4 receptor involves its coupling to the stimulatory G alpha subunit (Gαs).[1] This activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB), leading to changes in gene expression.[4]
Non-Canonical Signaling Pathways
Emerging evidence indicates that the EP4 receptor can also signal through pathways independent of Gαs, adding layers of complexity to its biological functions. These alternative pathways include coupling to the inhibitory G alpha subunit (Gαi) and the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, as well as β-arrestin-mediated signaling.
Gi and PI3K/Akt Pathway: The EP4 receptor can couple to Gαi, which inhibits adenylyl cyclase, thereby counteracting the Gαs-mediated cAMP production. Furthermore, EP4 activation has been shown to stimulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This activation can occur through G-protein dependent or independent mechanisms.
β-Arrestin Pathway: Like many GPCRs, the EP4 receptor can recruit β-arrestins upon activation. β-arrestin recruitment leads to receptor desensitization and internalization, but also initiates distinct signaling cascades that are independent of G-protein coupling. This can influence downstream cellular processes such as cell migration.
Quantitative Data for EP4 Ligands
The development of selective EP4 modulators is a key focus of therapeutic research. The following tables summarize the binding affinities (Ki) and functional potencies (IC50 for antagonists, EC50 for agonists) of several commonly studied EP4 ligands.
Table 1: EP4 Receptor Antagonists
| Compound | Ki (nM) | IC50 (nM) | Species/Assay Type |
| Grapiprant (CJ-023,423) | 13, 24, 449 | 35 | Human, Dog / [3H]-PGE2 binding |
| ONO-AE3-208 | 30 (for EP3) | - | Human |
| GW627368X | - | 270 | CHO-K1 / HTRF |
| E7046 (Palupiprant) | 23.14 | 13.5 | Cellular PGE2 induced cAMP reporter assay |
| CJ-042,794 | - | 10 | Human |
| AH23848 | 2690 | - | Human / [3H]-PGE2 binding |
| Compound 1 (from Khoury et al., 2017) | 58 | 123 (whole blood) | Human |
| Compound 2 (from Khoury et al., 2017) | 41 | 123 (whole blood) | Human |
| Compound 3 (from Khoury et al., 2017) | 2.05 | 42 (whole blood) | Human |
Data compiled from multiple sources.
Table 2: EP4 Receptor Agonists
| Compound | Ki (nM) | EC50 (nM) | Species/Assay Type |
| Prostaglandin E2 (PGE2) | 0.75 | ~1-3 | Human / HEK293, CHO-K1 / HTRF, BRET |
| L-902,688 | - | ~34-70 | Human Trabecular Meshwork & Schlemm's Canal Cells / Cell Impedance |
| ONO-AE1-329 | - | ~3-30 | Human Platelets / Aggregation Assay |
| AGN205203 | 81 | - | HEK-EP4, human |
| 11-deoxy-PGE1 | 1.36 | - | Human / [3H]-PGE2 binding |
Data compiled from multiple sources.
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the characterization of EP4-targeted compounds. The following sections provide detailed methodologies for key in vitro assays.
General Experimental Workflow for Screening EP4 Antagonists
A typical workflow for identifying and characterizing EP4 antagonists involves a series of in vitro and in vivo assays to determine binding affinity, functional potency, selectivity, and efficacy.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the EP4 receptor by quantifying its ability to displace a radiolabeled ligand, typically [3H]-PGE2.
-
Receptor Preparation:
-
Prepare membranes from cells recombinantly expressing the human EP4 receptor (e.g., HEK293 or CHO-K1 cells).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of [3H]-PGE2 (e.g., 0.5 nM) and varying concentrations of the unlabeled test compound.
-
Incubate for a defined period (e.g., 120 minutes) at room temperature in an appropriate buffer (e.g., 10 mM MES buffer, pH 6.0, containing 1 mM EDTA and 10 mM MnCl2).
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of an antagonist to block agonist-induced activation of the EP4 receptor, which results in the production of cAMP.
-
Cell Preparation:
-
Culture cells stably or transiently expressing the human EP4 receptor (e.g., HEK293 or CHO-K1 cells) in 96- or 384-well plates.
-
-
Assay Procedure (Antagonist Mode):
-
Remove the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test antagonist compounds to the wells.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptor.
-
Add an EP4 agonist (e.g., PGE2) at a concentration that elicits approximately 80% of the maximal response (EC80). The EC80 concentration should be determined beforehand from a full agonist dose-response curve.
-
Incubate for a time sufficient to allow for maximal cAMP production (e.g., 30-60 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF), bioluminescent (e.g., cAMP-Glo™), or enzyme immunoassay (EIA).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the antagonist.
-
Calculate the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.
-
β-Arrestin Recruitment Assay
This assay assesses the potential for biased signaling by measuring the recruitment of β-arrestin to the activated EP4 receptor.
-
Assay Principle:
-
Utilize a cell line engineered to express the EP4 receptor fused to one fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.
-
Upon receptor activation and β-arrestin recruitment, the enzyme fragments come into proximity, reconstituting a functional enzyme that can act on a substrate to produce a detectable signal (luminescence or fluorescence).
-
-
Assay Procedure:
-
Plate the engineered cells in an appropriate assay plate.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with an EP4 agonist at a pre-determined EC80 concentration.
-
Incubate to allow for β-arrestin recruitment.
-
Add the substrate for the reporter enzyme and measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the IC50 value for antagonists based on the inhibition of the agonist-induced signal.
-
For agonists, calculate the EC50 value from the dose-response curve of signal induction.
-
PI3K/Akt Pathway Activation Assay
This assay determines if a compound modulates EP4-mediated activation of the PI3K/Akt signaling pathway.
-
Cell Treatment:
-
Culture cells expressing the EP4 receptor.
-
Treat the cells with the test compound (agonist or antagonist) for a specified time. For antagonist studies, pre-incubate with the antagonist before adding an agonist.
-
-
Detection of Akt Phosphorylation:
-
Lyse the cells and collect the protein lysates.
-
Measure the level of phosphorylated Akt (p-Akt) at key residues (e.g., Ser473) and total Akt using a method such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-Akt and total Akt.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for p-Akt and total Akt.
-
-
-
Data Analysis:
-
Quantify the p-Akt signal and normalize it to the total Akt signal.
-
Compare the normalized p-Akt levels in treated cells to those in control cells to determine the effect of the compound on Akt phosphorylation.
-
Conclusion
The EP4 receptor represents a highly promising therapeutic target for a multitude of diseases. Its complex signaling capabilities offer opportunities for the development of nuanced therapeutic agents, including biased agonists and antagonists. A thorough understanding of its signaling pathways, coupled with robust and quantitative in vitro and in vivo characterization, is paramount for the successful translation of basic research findings into novel clinical therapies. This guide provides a foundational framework of data and methodologies to support these critical research and development endeavors.
References
An In-Depth Technical Guide on the Early-Stage Research of Palupiprant for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Palupiprant (also known as E7046 and AN0025) is an orally bioavailable, selective antagonist of the prostaglandin E2 (PGE2) receptor type 4 (EP4). Early-stage research has highlighted its potential as an immunomodulatory and antineoplastic agent in the context of solid tumors. By blocking the PGE2-EP4 signaling pathway, this compound aims to counteract the immunosuppressive tumor microenvironment, thereby enhancing anti-tumor immune responses. This technical guide provides a comprehensive overview of the core preclinical and early clinical research on this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.
Introduction to this compound and its Target
Prostaglandin E2 (PGE2) is a key lipid mediator that plays a significant role in inflammation and cancer progression. Within the tumor microenvironment, PGE2 promotes immunosuppression through its interaction with various receptors, most notably the EP4 receptor. This interaction leads to the suppression of effector T cells and the promotion of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages.
This compound is a small molecule designed to selectively inhibit the EP4 receptor, thereby disrupting the immunosuppressive signaling cascade initiated by PGE2. This mechanism of action is intended to reprogram the tumor microenvironment from an immunosuppressive to an immune-active state, facilitating the destruction of tumor cells by the host immune system.
Mechanism of Action
This compound's primary mechanism of action is the selective antagonism of the EP4 receptor. This blockade has several downstream effects on the tumor microenvironment:
-
Modulation of Myeloid Cells: this compound has been shown to interfere with the differentiation of monocytes into immunosuppressive M2 macrophages and MDSCs. Instead, it promotes their differentiation into antigen-presenting cells, which are crucial for initiating an anti-tumor T-cell response.[1]
-
Enhancement of T-Cell Activity: By mitigating the immunosuppressive effects of PGE2, this compound facilitates the activation and infiltration of cytotoxic CD8+ T cells into the tumor.[2]
-
Reprogramming the Tumor Microenvironment: The overall effect of this compound is a shift in the balance of the tumor microenvironment from a "cold," immune-suppressed state to a "hot," immune-inflamed state, which is more responsive to immune-mediated killing.
Preclinical Research Data
In Vitro Activity
The in vitro potency of this compound has been characterized by its high affinity and selectivity for the EP4 receptor.
| Parameter | Value | Reference |
| IC50 | 13.5 nM | [3] |
| Ki | 23.14 nM | [3] |
In Vivo Efficacy in Syngeneic Tumor Models
This compound has demonstrated anti-tumor activity in various preclinical syngeneic mouse models, which are critical for evaluating immunomodulatory agents.
| Tumor Model | Treatment | Key Findings | Reference |
| CT26 (Colon Carcinoma) | This compound + Radiotherapy | Significantly improved tumor growth inhibition compared to either treatment alone; induced anti-tumor memory response. | [3] |
| 4T1 (Breast Cancer) | This compound + Radiotherapy | Significant improvement in tumor growth inhibition and survival; inhibited spontaneous lung metastasis. | |
| Multiple Syngeneic Models | This compound (150 mg/kg) | Inhibited tumor growth in a manner dependent on both myeloid and CD8+ T cells. |
Note: Specific quantitative data on the percentage of tumor growth inhibition from these studies are not publicly available in the reviewed literature.
Early-Stage Clinical Research
Phase I Clinical Trial (NCT02540291)
A first-in-human, Phase I study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors associated with high levels of myeloid infiltrates.
Study Design:
-
Dose Escalation Cohorts: 125 mg, 250 mg, 500 mg, and 750 mg, administered orally once daily.
-
Patient Population: 30 patients with various advanced solid tumors.
Key Clinical Findings:
| Parameter | Result | Reference |
| Maximum Tolerated Dose (MTD) | Not reached | |
| Best Response | Stable Disease (SD) in 23% of patients (n=30) | |
| Duration of Stable Disease | ≥18 weeks in over half of patients with SD | |
| Metabolic Responses (by 18FDG-PET) | 20% of patients (3/15) achieved a metabolic response |
Pharmacokinetics:
| Parameter | Value | Reference |
| Elimination Half-life (t1/2) | 12 hours | |
| Dose Proportionality | Drug exposure increased dose-dependently up to 500 mg |
Pharmacodynamics:
-
Treatment with this compound led to a significant increase in tumor infiltration of CD3+ and CD8+ T cells.
-
Increased blood levels of the T-cell-recruiting chemokine CXCL10 were observed.
-
Modulation of genes downstream of EP4 signaling (e.g., IDO1, EOMES, PD-L1) was noted.
Experimental Protocols
In Vivo Syngeneic Tumor Models
A general protocol for establishing and evaluating the efficacy of this compound in syngeneic mouse models is as follows:
-
Cell Culture: Murine tumor cell lines (e.g., CT26, 4T1) are cultured in appropriate media and conditions.
-
Tumor Implantation: A specific number of tumor cells (typically 1 x 105 to 1 x 106) are injected subcutaneously or orthotopically into immunocompetent mice (e.g., BALB/c).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Treatment Administration: Once tumors reach a specified volume (e.g., 50-100 mm3), mice are randomized into treatment and control groups. This compound is administered orally at doses such as 100 or 150 mg/kg daily.
-
Endpoint Analysis: At the end of the study, tumors are excised for weight measurement and further analysis (e.g., flow cytometry, immunohistochemistry).
Flow Cytometry for Tumor Microenvironment Analysis
To analyze the immune cell populations within the tumor microenvironment after this compound treatment, the following general protocol is used:
-
Tumor Digestion: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies targeting specific immune cell markers. A representative panel for myeloid and lymphoid cells could include:
-
General Markers: CD45 (pan-leukocyte)
-
T Cells: CD3, CD4, CD8
-
Myeloid Cells: CD11b
-
Macrophages: F4/80, CD206 (M2 marker)
-
MDSCs: Ly-6G, Ly-6C
-
-
Data Acquisition: Stained cells are analyzed using a flow cytometer.
-
Data Analysis: The data is analyzed to quantify the percentage of different immune cell populations within the tumor.
Future Directions
The early-stage research on this compound has provided a strong rationale for its further development in solid tumors. The manageable safety profile and evidence of immune modulation in the Phase I trial are encouraging. Future research will likely focus on:
-
Combination Therapies: Evaluating this compound in combination with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1), to potentially achieve synergistic anti-tumor effects.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.
-
Expansion into Different Tumor Types: Investigating the efficacy of this compound in a broader range of solid tumors known to have an immunosuppressive microenvironment. A Phase II clinical trial (ARTEMIS) is currently evaluating this compound in combination with chemoradiotherapy for rectal cancer.
Conclusion
This compound is a promising novel agent that targets the immunosuppressive PGE2-EP4 signaling pathway in the tumor microenvironment. Early preclinical and clinical data have demonstrated its potential to modulate the immune response and inhibit tumor growth. The findings summarized in this technical guide provide a solid foundation for the continued investigation of this compound as a new therapeutic option for patients with solid tumors. Further research, particularly in the context of combination therapies, will be crucial in defining its role in the evolving landscape of cancer immunotherapy.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
Methodological & Application
Application Notes and Protocols for Assessing Palupiprant Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodological framework for evaluating the preclinical efficacy of Palupiprant, a selective prostaglandin E2 (PGE2) receptor 4 (EP4) antagonist. The protocols focus on two key translational models: collagen-induced arthritis (CIA) in mice, representing autoimmune inflammatory disease, and surgically induced endometriosis in rats, a model for chronic inflammatory and pain conditions.
Introduction to this compound and the EP4 Receptor
This compound is an orally bioavailable small molecule that specifically targets and antagonizes the EP4 receptor. The EP4 receptor is one of four subtypes of receptors for PGE2, a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, pain, and carcinogenesis.[1] By blocking the binding of PGE2 to the EP4 receptor, this compound aims to modulate downstream signaling pathways implicated in the pathogenesis of various inflammatory diseases.
The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, primarily couples to the stimulatory G-protein (Gαs) to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates protein kinase A (PKA) and other downstream effectors that regulate gene expression, cell proliferation, and immune responses.[1] EP4 receptor signaling has been shown to be involved in the differentiation of T helper 1 (Th1) and the expansion of Th17 cells, both of which are critical in the development of autoimmune arthritis.[2][3] In endometriosis, EP4 receptor activation is associated with the promotion of inflammation, angiogenesis, and pain.[4]
Signaling Pathway of the EP4 Receptor and Mechanism of Action of this compound
The following diagram illustrates the principal signaling cascade of the EP4 receptor and the inhibitory action of this compound.
Preclinical Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used and well-validated preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
Experimental Protocol: Induction of CIA
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen and CFA (1:1 ratio).
-
Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen and IFA (1:1 ratio).
-
Anesthetize mice and administer 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Monitor mice daily for the onset of clinical signs of arthritis, which typically appear between days 24 and 28.
-
Assess and score the severity of arthritis every other day.
-
Treatment Protocol
-
Vehicle Group: Administer the vehicle control (e.g., 0.5% methylcellulose in water) orally, once daily.
-
This compound Group(s): Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) orally, once daily.
-
Positive Control Group: Administer a standard-of-care therapeutic, such as methotrexate or a TNF-α inhibitor, according to established protocols.
Treatment should commence upon the first signs of arthritis (therapeutic regimen) or on the day of the booster immunization (prophylactic regimen).
Efficacy Endpoints and Measurement Protocols
3.3.1. Clinical Arthritis Score
-
Protocol: Visually inspect each of the four paws and score them based on the degree of erythema and swelling.
-
Scoring System:
-
0 = No evidence of erythema or swelling.
-
1 = Mild erythema and/or swelling of one or more digits.
-
2 = Moderate erythema and swelling of the paw.
-
3 = Severe erythema and swelling of the entire paw.
-
4 = Maximum inflammation with joint deformity and/or ankylosis.
-
-
The scores for each paw are summed to a maximum total score of 16 per mouse.
3.3.2. Paw Thickness
-
Protocol: Measure the thickness of the affected hind paws using a digital caliper.
-
Measurements should be taken every other day.
3.3.3. Histological Assessment of Synovitis
-
Protocol: At the end of the study, euthanize mice and collect hind paws.
-
Fix tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E).
-
Score synovitis based on the following parameters:
-
Synovial lining cell layer thickness: 0 (1-2 layers) to 3 (>9 layers).
-
Stromal cell density: 0 (normal) to 3 (greatly increased).
-
Inflammatory infiltrate: 0 (none) to 3 (dense infiltrate in most areas).
-
-
A total synovitis score is calculated by summing the scores for each parameter (maximum score of 9).
3.3.4. Inflammatory Biomarkers
-
Protocol: Collect blood at the end of the study and separate serum.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17 using ELISA or multiplex assays.
Data Presentation: Expected Efficacy of EP4 Antagonists in CIA
The following table summarizes representative quantitative data for the efficacy of selective EP4 antagonists in the mouse CIA model.
| Efficacy Endpoint | Vehicle Control | EP4 Antagonist (Low Dose) | EP4 Antagonist (High Dose) | Positive Control |
| Mean Arthritis Score (Day 42) | 10.5 ± 1.2 | 6.2 ± 0.8 | 3.1 ± 0.5 | 2.5 ± 0.4 |
| Paw Thickness (mm, Day 42) | 3.8 ± 0.3 | 2.9 ± 0.2 | 2.2 ± 0.1 | 2.1 ± 0.1 |
| Histological Synovitis Score | 7.8 ± 0.9 | 4.5 ± 0.6 | 2.1 ± 0.4 | 1.8 ± 0.3 |
| Serum TNF-α (pg/mL) | 250 ± 35 | 150 ± 20 | 80 ± 12 | 65 ± 10 |
| Serum IL-6 (pg/mL) | 400 ± 50 | 220 ± 30* | 110 ± 15 | 90 ± 12 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM and are representative of expected outcomes based on published studies of selective EP4 antagonists.
Preclinical Model: Surgically Induced Endometriosis in Rats
This model involves the autotransplantation of uterine tissue to the peritoneal cavity, leading to the formation of endometriotic-like lesions that mimic the human disease.
Experimental Protocol: Induction of Endometriosis
Materials:
-
Female Sprague-Dawley rats (8-10 weeks old)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Suture material (e.g., 6-0 nylon)
-
Sterile saline
Procedure:
-
Surgical Preparation: Anesthetize the rat and perform a midline laparotomy.
-
Uterine Horn Resection: Ligate and resect a 2 cm segment of the right uterine horn.
-
Tissue Preparation: Place the uterine segment in sterile saline and open it longitudinally. Cut a 5x5 mm piece of uterine tissue.
-
Autotransplantation: Suture the uterine tissue fragment to the peritoneal wall, near a blood vessel, with the endometrial side facing the abdominal cavity.
-
Closure: Close the abdominal wall in layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitoring.
-
Allow 2-4 weeks for the endometriotic lesions to establish and grow.
Treatment Protocol
-
Vehicle Group: Administer the vehicle control orally, once daily.
-
This compound Group(s): Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) orally, once daily.
-
Positive Control Group: Administer a standard-of-care therapeutic, such as a GnRH agonist (e.g., leuprolide acetate).
Treatment should commence after the establishment of endometriotic lesions.
Efficacy Endpoints and Measurement Protocols
4.3.1. Lesion Size and Number
-
Protocol: At the end of the study, euthanize the rats and perform a laparotomy.
-
Identify and count all visible endometriotic lesions.
-
Measure the length and width of each lesion using a digital caliper and calculate the surface area (mm²).
-
Alternatively, lesions can be excised and weighed.
4.3.2. Pain Behavior Assessment (Mechanical Allodynia)
-
Protocol (Von Frey Test):
-
Place the rat in a chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments to the lower abdominal region, near the site of the lesions.
-
Start with a low-force filament and proceed to filaments of increasing force.
-
A positive response is a sharp withdrawal of the abdomen, licking, or jumping.
-
Determine the 50% withdrawal threshold using the up-down method.
-
4.3.3. Histological Assessment of Lesions
-
Protocol: Excise the endometriotic lesions, fix in 10% neutral buffered formalin, and embed in paraffin.
-
Section the lesions and stain with H&E to confirm the presence of endometrial glands and stroma.
-
Immunohistochemical staining for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) can also be performed.
4.3.4. Inflammatory Biomarkers
-
Protocol: Collect peritoneal fluid at the end of the study.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., MCP-1) in the peritoneal fluid using ELISA or multiplex assays.
Data Presentation: Expected Efficacy of EP4 Antagonists in Endometriosis
The following table summarizes representative quantitative data for the efficacy of selective EP4 antagonists in the rat endometriosis model.
| Efficacy Endpoint | Vehicle Control | EP4 Antagonist (Low Dose) | EP4 Antagonist (High Dose) | Positive Control |
| Total Lesion Area (mm²) | 45.2 ± 5.8 | 28.1 ± 4.2 | 15.5 ± 2.9 | 12.8 ± 2.5 |
| Number of Lesions | 3.8 ± 0.6 | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| Abdominal Withdrawal Threshold (g) | 2.5 ± 0.4 | 4.8 ± 0.6* | 7.2 ± 0.8 | 8.1 ± 0.9 |
| Peritoneal Fluid IL-6 (pg/mL) | 350 ± 45 | 210 ± 30* | 120 ± 18 | 100 ± 15 |
| Lesion VEGF Expression (% of control) | 100% | 65%* | 30% | 25%** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM and are representative of expected outcomes based on published studies of selective EP4 antagonists.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for assessing this compound efficacy in the CIA and endometriosis models.
Logical Framework for Experimental Design
The following diagram provides a logical framework for designing a preclinical efficacy study for this compound.
References
- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 2. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of selective PGE2 receptor antagonists on human endometriotic stromal cells and peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
E7046: Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7046 is an orally bioavailable small-molecule antagonist of the prostaglandin E2 (PGE2) receptor type 4 (EP4).[1] In the tumor microenvironment (TME), elevated levels of PGE2, a key inflammatory mediator, contribute to an immunosuppressive landscape.[2] PGE2 exerts its effects through four receptors (EP1-EP4), with the EP4 receptor being a major contributor to the suppression of anti-tumor immunity.[2][3] E7046 selectively blocks the PGE2-EP4 signaling pathway, thereby reversing immunosuppression and promoting anti-tumor immune responses.[2] This document provides detailed application notes and protocols for the analysis of immune cell populations by flow cytometry following treatment with E7046, based on preclinical and clinical research findings.
Mechanism of Action: The PGE2-EP4 Signaling Pathway
PGE2, produced by tumor and stromal cells, binds to the EP4 receptor on various immune cells. This interaction primarily activates a Gαs protein-coupled signaling cascade, leading to increased intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA). This signaling cascade ultimately results in the suppression of anti-tumor immune cell functions and the promotion of pro-tumor, immunosuppressive cell phenotypes. E7046 acts as a competitive antagonist at the EP4 receptor, preventing PGE2 binding and thereby inhibiting these downstream immunosuppressive effects.
References
- 1. Activation T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 2. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 3. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palupiprant (E7046) in Syngeneic Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Palupiprant (also known as E7046 and AN0025) is an orally bioavailable, potent, and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4)[1][2]. In the tumor microenvironment (TME), PGE2, often produced by cyclooxygenase-2 (COX-2), plays a crucial role in promoting immunosuppression, which aids tumor growth and metastasis[3]. This compound reverses these immunosuppressive effects, primarily by modulating the function of myeloid cells and enhancing anti-tumor T-cell responses[1][4]. Syngeneic mouse models, which utilize immunocompetent mice, are essential for evaluating the efficacy of immunomodulatory agents like this compound. These models allow for the study of interactions between the investigational drug, the tumor, and a complete, functional immune system.
Mechanism of Action:
This compound specifically binds to and blocks the EP4 receptor, a G-protein coupled receptor. Activation of EP4 by its ligand, PGE2, triggers downstream signaling cascades, including the Gαs-cAMP-PKA and PI3K/Akt pathways. These pathways contribute to an immunosuppressive TME by altering the differentiation and function of myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), and by directly suppressing T-cell activity. By antagonizing the EP4 receptor, this compound disrupts this signaling, leading to a more favorable anti-tumor immune microenvironment. This includes promoting the differentiation of dendritic cells (DCs) and M1-like macrophages, increasing the infiltration and activation of CD8+ T cells and NK cells, and reducing the number of granulocytic MDSCs within the tumor.
Quantitative Data Summary
The anti-tumor activity of this compound (E7046) has been demonstrated in various syngeneic mouse models. The following tables summarize the key quantitative data from preclinical studies.
Table 1: this compound (E7046) Pharmacokinetics and In Vitro Potency
| Parameter | Value | Species/Cell Line | Reference |
| IC50 | 13.5 nM | Not Specified | |
| Ki | 23.14 nM | Not Specified | |
| Circulating Half-life | ~4 hours | Mouse |
Table 2: Anti-Tumor Efficacy of this compound (E7046) in Syngeneic Mouse Models
| Mouse Strain | Cancer Model | Treatment | Key Outcomes | Reference |
| A/J | SaI/N Fibrosarcoma | 150 mg/kg E7046, oral, daily | Significant tumor growth inhibition; 2 of 8 mice were tumor-free at the end of treatment. | |
| C57BL/6 | PAN02 Pancreatic | 150 mg/kg E7046, oral, daily | Significant inhibition of tumor growth. | |
| BALB/c | CT26 Colon | 150 mg/kg E7046, oral, daily | Significant tumor growth inhibition. Anti-tumor activity was dependent on CD8+ T cells. | |
| BALB/c | EMT6 Breast (Orthotopic) | 150 mg/kg E7046, oral, daily | Significant inhibition of tumor growth. | |
| BALB/c | 4T1 Breast | 150 mg/kg E7046, oral, daily | Dose-dependent inhibition of tumor growth. | |
| BALB/c | CT26 Colon | E7046 + Radiotherapy | Combination produced a significant anti-tumor memory response. | |
| BALB/c | 4T1 Breast | E7046 + Radiotherapy | Combination resulted in significantly better tumor growth inhibition and improved survival by inhibiting lung metastasis. | |
| Not Specified | Various COX-2+ tumors | E7046, oral, daily | Slowed growth of established tumors and delayed recurrence after surgical resection. Enhanced response in myeloid-rich tumors. |
Signaling Pathways and Experimental Workflows
PGE2-EP4 Signaling Pathway Antagonized by this compound
Caption: PGE2-EP4 signaling pathway and its inhibition by this compound.
General Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for a preclinical in vivo efficacy study.
Experimental Protocols
Protocol 1: In Vivo Syngeneic Colon Cancer Model (CT26)
This protocol is a representative methodology for assessing the anti-tumor efficacy of this compound in the CT26 syngeneic mouse model.
1. Materials and Reagents:
-
Cell Line: CT26 murine colon carcinoma cells (ATCC).
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
This compound (E7046): Formulated in 0.5% methylcellulose (MC) for oral gavage.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Other Reagents: Sterile Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Hemocytometer, Calipers.
2. Cell Culture and Preparation:
-
Culture CT26 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the exponential growth phase and do not exceed 15 passages.
-
On the day of implantation, detach cells using Trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer.
-
Resuspend cells in sterile, cold PBS at a concentration of 1 x 10^6 cells per 100 µL. Keep cells on ice until injection.
3. Tumor Implantation:
-
Shave the right flank of each BALB/c mouse.
-
Subcutaneously inject 100 µL of the CT26 cell suspension (1 x 10^6 cells) into the shaved flank.
4. Treatment Regimen:
-
Begin monitoring tumor growth 3-4 days post-implantation using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-11 per group).
-
Group 1: Vehicle Control (0.5% methylcellulose, oral gavage, daily).
-
Group 2: this compound (150 mg/kg, oral gavage, daily).
-
-
Administer treatments for a predetermined period (e.g., 21 days).
-
Monitor body weight 2-3 times per week as an indicator of toxicity.
5. Endpoint Analysis:
-
At the end of the study, euthanize mice according to institutional guidelines.
-
Excise tumors and record their final weight and volume.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Process tumors for further analysis:
-
Flow Cytometry: Digest tumors to create a single-cell suspension. Stain with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD8, CD4, CD11b, Ly6G) to analyze the composition of tumor-infiltrating immune cells.
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin for IHC analysis of specific protein markers.
-
Protocol 2: In Vitro Myeloid Cell Differentiation Assay
This protocol assesses the effect of this compound on the differentiation of bone marrow-derived myeloid cells.
1. Materials and Reagents:
-
Animal Model: C57BL/6 or BALB/c mice for bone marrow isolation.
-
Reagents: Recombinant mouse GM-CSF, PGE2, this compound (E7046) dissolved in DMSO.
-
Culture Medium: Complete RPMI-1640.
-
Antibodies: Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD11b, anti-Ly6G, anti-CD11c).
2. Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the bone marrow cells in complete RPMI medium supplemented with fresh GM-CSF.
-
To assess the effect of PGE2-mediated immunosuppression, add PGE2 to the culture medium.
-
To test the antagonistic effect of this compound, add this compound (e.g., at 1 µM) to the cultures containing PGE2.
-
Replenish the medium with fresh GM-CSF ± PGE2 ± this compound on days 3 and 6.
-
After 7-8 days of in vitro differentiation, harvest the cells.
-
Stain the cells with a panel of antibodies for flow cytometric analysis to characterize the different myeloid cell populations generated under each condition.
This compound has demonstrated significant, CD8+ T cell-dependent anti-tumor activity across multiple syngeneic mouse models. Its mechanism of action, centered on reversing PGE2-EP4 mediated immunosuppression within the TME, makes it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other treatments like radiotherapy or checkpoint inhibitors. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further investigate the therapeutic potential of this compound and other EP4 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of EP4 Signaling Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor that plays a crucial role in a variety of physiological and pathological processes, including inflammation, cancer, and immune responses. Activation of the EP4 receptor by its ligand PGE2 initiates a cascade of intracellular signaling events that ultimately modulate the activity of various downstream effector proteins. Understanding the activation status of these downstream targets is critical for elucidating the mechanisms of EP4 signaling and for the development of novel therapeutics targeting this pathway. Western blotting is a powerful and widely used technique to detect and quantify changes in the expression and post-translational modifications, such as phosphorylation, of these key signaling proteins.
This document provides detailed protocols for the Western blot analysis of key downstream targets of EP4 signaling: CREB, ERK1/2, Akt, and NF-κB.
EP4 Signaling Pathways
Upon activation by PGE2, the EP4 receptor can couple to multiple G proteins, leading to the activation of several distinct downstream signaling cascades. The primary pathways include:
-
Gαs/cAMP/PKA/CREB Pathway: EP4 receptor activation stimulates Gαs, which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[1]
-
Gαs/cAMP/Epac Pathway: In addition to PKA, cAMP can also activate Epac (Exchange protein directly activated by cAMP), which mediates alternative downstream effects.[1]
-
Gαi/PI3K/Akt Pathway: The EP4 receptor can also couple to Gαi, which activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates and activates Akt (also known as Protein Kinase B), a key regulator of cell survival and metabolism.[1]
-
β-Arrestin Pathway and ERK Activation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the EP4 receptor, leading to the recruitment of β-arrestin. This can initiate receptor internalization and also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2).[2]
-
NF-κB Pathway Modulation: EP4 signaling can also modulate the NF-κB pathway. The EP4 receptor-associated protein (EPRAP) can interact with the EP4 receptor and inhibit the phosphorylation of p105, a precursor of the p50 NF-κB subunit, thereby suppressing NF-κB activation.[1]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies investigating the effects of EP4 receptor modulation on downstream signaling targets.
Table 1: Effect of EP4 Agonist on CREB Phosphorylation
| Cell Type | Treatment | Target Protein | Fold Change (vs. Control) | Reference |
| SH-SY5Y | Forskolin (5 µM, 2h) | p-CREB (Ser133) | ~4-fold increase | |
| PC12 cells | Forskolin (15 min) | p-CREB (Ser133) | Significant increase |
Table 2: Effect of EP4 Agonist on ERK1/2 Phosphorylation
| Cell Type | Treatment | Target Protein | Fold Change (vs. Control) | Reference |
| SGHPL-5 | CG (50 IU/ml, 15 min) | p-ERK1/2 | 2.6-fold increase | |
| HIEC | Serum (30 min) | p-ERK1/2 | Visible increase |
Table 3: Effect of EP4 Agonist on Akt Phosphorylation
| Cell Type | Treatment | Target Protein | Fold Change (vs. Control) | Reference |
| SGHPL-5 | CG (50 IU/ml, 15 min) | p-Akt | 2.28-fold increase | |
| HT-29 | EGF (100 ng/ml) | p-Akt (S473 & T308) | Transient increase |
Table 4: Effect of EP4 Signaling on NF-κB Activation
| Cell Type | Treatment | Target Protein | Effect | Reference |
| Macrophages | PGE2 pretreatment | p-p105 | Reduced accumulation | |
| HPNE/K-Ras/ShSmad4 | EGF (50 ng/ml) | Nuclear p65 | Increased translocation |
Experimental Protocols: Western Blot Analysis
The following is a general workflow for Western blot analysis of EP4 downstream targets. Specific conditions for each target are detailed in the subsequent sections.
Protocol 1: Detection of Phospho-CREB (Ser133)
-
Cell Lysis: After treatment with an EP4 agonist or antagonist, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-CREB (Ser133) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for total CREB levels, the membrane can be stripped and re-probed with an anti-CREB antibody.
Protocol 2: Detection of Phospho-ERK1/2 (Thr202/Tyr204)
-
Cell Lysis and Protein Quantification: Follow the same procedure as for phospho-CREB.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel to achieve better separation of ERK1 (44 kDa) and ERK2 (42 kDa).
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 (Thr202/Tyr204) antibody (e.g., 1:1000-1:2000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibody (e.g., 1:5000-1:10000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total ERK1/2 antibody for normalization.
Protocol 3: Detection of Phospho-Akt (Ser473)
-
Cell Lysis and Protein Quantification: Follow the same procedure as for phospho-CREB.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-Akt (Ser473) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Akt antibody for normalization.
Protocol 4: Detection of NF-κB p65 Nuclear Translocation
-
Nuclear and Cytoplasmic Fractionation: Following cell treatment, perform subcellular fractionation to separate nuclear and cytoplasmic extracts.
-
Protein Quantification: Determine the protein concentration for both nuclear and cytoplasmic fractions.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from the nuclear extracts onto a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-NF-κB p65 antibody (e.g., 1:1000 dilution in 5% milk/TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate.
-
Normalization: To ensure equal loading of nuclear extracts, the membrane should be stripped and re-probed with an antibody against a nuclear loading control, such as Lamin B1 or PCNA.
Concluding Remarks
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the downstream signaling pathways of the EP4 receptor. By employing these Western blot techniques, scientists can effectively quantify the activation of key signaling molecules, thereby gaining valuable insights into the functional consequences of EP4 receptor modulation in various biological contexts. This information is essential for advancing our understanding of EP4-mediated cellular processes and for the development of targeted therapies.
References
Application Notes and Protocols for Palupiprant in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palupiprant (also known as E7046) is an orally bioavailable, selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4.[1][2] The EP4 receptor is a key component of the cyclooxygenase-2 (COX-2)/PGE2 signaling pathway, which is frequently upregulated in various cancers.[3][4][5] Activation of the EP4 receptor by its ligand PGE2 promotes tumor growth, progression, and metastasis through multiple mechanisms, including increased cell proliferation and survival, enhanced angiogenesis and lymphangiogenesis, and suppression of the anti-tumor immune response. By blocking the PGE2/EP4 signaling axis, this compound and other EP4 antagonists represent a promising therapeutic strategy in oncology.
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a powerful preclinical platform for evaluating novel cancer therapeutics. PDX models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. This document provides detailed application notes and generalized protocols for the utilization of this compound in PDX models for preclinical cancer research.
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to the EP4 receptor, thereby preventing its activation by PGE2. The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gαs protein to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Downstream of PKA, the signaling cascade can activate the PI3K/Akt and ERK pathways, which are critical for cell survival and proliferation. Furthermore, EP4 signaling in the tumor microenvironment contributes to an immunosuppressive milieu by affecting various immune cells, including myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). By inhibiting these pathways, this compound can theoretically restore anti-tumor immunity and inhibit tumor growth.
Data Presentation
Table 1: In Vitro Activity of EP4 Antagonists
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 36 | CT-26 WT | 41.39 | |
| This compound (E7046) | CT-26 WT | >100 | |
| Compound 36 | MCF-7 | 46.73 | |
| Compound 36 | 4T1 | 79.47 |
Table 2: In Vivo Efficacy of this compound (E7046) in Syngeneic Mouse Models
| Cancer Model | Treatment | Dosage | Key Findings | Reference |
| Multiple Syngeneic Models | This compound | 150 mg/kg | Inhibited tumor growth | |
| CT-26 Colon Cancer | This compound + Radiotherapy | Not Specified | Anti-tumor memory response in 9 animals | |
| 4T1 Breast Cancer | This compound + Radiotherapy | Not Specified | Significant tumor growth inhibition; Improved survival by inhibiting lung metastasis |
Experimental Protocols
The following section provides a generalized protocol for evaluating the efficacy of this compound in a PDX model. This protocol is a synthesis of best practices for PDX studies and in vivo experiments with EP4 antagonists.
PDX Model Establishment and Expansion
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB)-approved protocols. Transport the tissue in a sterile collection medium on ice.
-
Implantation: Within 2-4 hours of collection, mince the tumor tissue into small fragments (2-3 mm³). Anesthetize immunodeficient mice (e.g., NOD-scid IL2Rgammanull or NSG mice) and implant a single tumor fragment subcutaneously in the flank.
-
Monitoring and Passaging: Monitor mice for tumor growth by caliper measurements twice weekly. When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. A portion of the tumor can be cryopreserved for future use, and the remainder can be passaged into new cohorts of mice for expansion. For efficacy studies, use tumors from early passages (P2-P4) to maintain the characteristics of the original patient tumor.
This compound Efficacy Study in PDX Models
-
Animal Cohort Formation: Once the PDX tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration:
-
Vehicle Control: Prepare the vehicle solution used to dissolve this compound. A common vehicle for oral administration is a solution of 0.5% methylcellulose in sterile water.
-
This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration. Based on preclinical studies with other EP4 antagonists and this compound in syngeneic models, a starting dose of 100-150 mg/kg administered orally once daily is a reasonable starting point.
-
Administration: Administer the vehicle or this compound solution to the respective groups via oral gavage daily for a predetermined period (e.g., 21-28 days).
-
-
Monitoring and Data Collection:
-
Tumor Growth: Measure tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of each mouse twice weekly as an indicator of toxicity.
-
Clinical Observations: Observe the general health and behavior of the mice daily.
-
-
Endpoint and Tissue Collection: At the end of the study (or when tumors in the control group reach the maximum allowed size), euthanize all mice.
-
Harvest the tumors and measure their final weight.
-
Collect blood samples for pharmacokinetic and pharmacodynamic (PK/PD) analysis if required.
-
A portion of the tumor tissue should be fixed in formalin for histological and immunohistochemical analysis (e.g., for proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3, and immune cell markers).
-
Another portion of the tumor can be snap-frozen for molecular analysis (e.g., Western blot, qPCR).
-
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate the TGI for the this compound-treated group compared to the vehicle control group. TGI can be expressed as a percentage: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups.
-
Histological and Molecular Analysis: Quantify markers of proliferation, apoptosis, and immune cell infiltration in the tumor tissues to elucidate the mechanism of action of this compound in the PDX model.
Conclusion
While direct studies of this compound in PDX models are yet to be widely published, the available preclinical data for this compound and other EP4 antagonists in various cancer models strongly support its evaluation in this clinically relevant platform. The protocols and information provided in these application notes offer a comprehensive framework for researchers to design and execute robust preclinical studies to investigate the therapeutic potential of this compound in patient-derived xenograft models. Such studies will be crucial in advancing our understanding of EP4 antagonism in cancer therapy and in guiding the clinical development of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Synergistic Effects of Palupiprant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palupiprant (also known as E7046) is a potent and selective oral antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4).[1][2] The PGE2-EP4 signaling pathway is a critical mediator of immunosuppression within the tumor microenvironment (TME).[3][4] By blocking this pathway, this compound can reverse the immunosuppressive effects of PGE2 on various immune cells, including myeloid cells and T cells, thereby promoting an anti-tumor immune response.[1] This mechanism of action provides a strong rationale for investigating this compound in combination with other anti-cancer therapies, such as radiotherapy, chemotherapy, and immune checkpoint inhibitors, with the goal of achieving synergistic effects.
These application notes provide a comprehensive guide to the methodologies and protocols for evaluating the synergistic potential of this compound in combination with other therapeutic agents.
Theoretical Background: Understanding Drug Synergy
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can be quantified to determine if the interaction is synergistic, additive, or antagonistic.
-
Synergism: The combined effect is greater than the additive effect (1+1 > 2).
-
Additivism: The combined effect is equal to the sum of the individual effects (1+1 = 2).
-
Antagonism: The combined effect is less than the additive effect (1+1 < 2).
Two of the most widely accepted methods for quantifying drug synergy are the Chou-Talalay Combination Index (CI) method and Isobologram Analysis.
Data Presentation: Quantitative Analysis of Synergy
The following tables present illustrative data from preclinical models evaluating the synergistic effects of this compound in combination with other anti-cancer agents.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy (Oxaliplatin) in HT-29 Colon Cancer Cells
| Treatment Group | IC50 (µM) |
| This compound | >100 |
| Oxaliplatin | 25 |
| This compound (1 µM) + Oxaliplatin | 12.5 |
Note: Data is illustrative, based on the principle of chemosensitization by EP4 antagonists.
Table 2: Combination Index (CI) Values for this compound and Radiotherapy in a Clonogenic Survival Assay
| Fraction Affected (Fa) | This compound (nM) | Radiotherapy (Gy) | Combination Index (CI) | Interpretation |
| 0.50 (50% inhibition) | 10 | 2 | 0.75 | Synergy |
| 0.75 (75% inhibition) | 20 | 4 | 0.60 | Synergy |
| 0.90 (90% inhibition) | 40 | 6 | 0.52 | Strong Synergy |
Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data is illustrative.
Table 3: In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model (CT-26 Colon Carcinoma)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | - |
| This compound (150 mg/kg) | 1050 | 30% |
| Anti-CTLA-4 Antibody | 900 | 40% |
| This compound + Anti-CTLA-4 | 300 | 80% |
Note: Data is illustrative, based on preclinical findings of synergistic anti-tumor activity.
Experimental Protocols
Protocol 1: In Vitro Chemosensitization Assay
This protocol assesses the ability of this compound to sensitize cancer cells to a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest (e.g., HT-29, CT-26)
-
Complete culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Oxaliplatin)
-
96-well plates
-
MTT reagent or similar cell viability assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent and a fixed concentration of this compound in complete culture medium.
-
Treatment: Treat the cells with the chemotherapeutic agent alone and in combination with this compound. Include vehicle-treated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Viability Assessment: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for the chemotherapeutic agent in the presence and absence of this compound. A decrease in the IC50 value in the combination group indicates chemosensitization.
Protocol 2: In Vitro cAMP Functional Assay
This assay measures the ability of this compound to antagonize PGE2-induced cAMP production, a key downstream signaling event of EP4 activation.
Materials:
-
Cells expressing the EP4 receptor (e.g., HEK293-hEP4)
-
Assay buffer
-
PGE2
-
This compound and combination drug
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed EP4-expressing cells in a suitable plate format (e.g., 96-well or 384-well) and culture overnight.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound, the combination drug, and the combination of both for 15-30 minutes.
-
Stimulation: Stimulate the cells with a fixed concentration of PGE2 (typically the EC80) to induce cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.
-
Data Analysis: Generate dose-response curves for this compound and the combination treatment to determine their IC50 values for the inhibition of PGE2-induced cAMP production.
Protocol 3: In Vivo Tumor Growth Inhibition Study
This protocol evaluates the synergistic anti-tumor efficacy of this compound in combination with another agent in a preclinical tumor model.
Materials:
-
Immunocompetent mice (e.g., BALB/c)
-
Syngeneic tumor cells (e.g., CT-26)
-
This compound
-
Combination agent (e.g., anti-CTLA-4 antibody)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 50-100 mm³), then randomize the mice into treatment groups (Vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Treatment Administration: Administer this compound (e.g., 150 mg/kg, orally, daily) and the combination agent according to the desired dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the percent tumor growth inhibition (%TGI) for each group relative to the vehicle control. A significantly greater %TGI in the combination group compared to the individual agent groups indicates synergy.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
Troubleshooting & Optimization
Optimizing Palupiprant dosage for in vivo experiments
Welcome to the technical support center for Palupiprant (also known as E7046 and AN0025) in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] In the tumor microenvironment, PGE2 can promote an immunosuppressive landscape. By blocking the EP4 receptor, this compound can reverse these effects, thereby enhancing anti-tumor immune responses.[1] This mechanism involves modulating the function of myeloid cells and promoting the activity of CD8+ T cells.[1]
Q2: What is a typical starting dosage for this compound in mouse tumor models?
Based on published preclinical studies, a common dosage range for this compound in mouse syngeneic tumor models (such as CT26 and 4T1) is 100 mg/kg to 150 mg/kg , administered orally (p.o.) once daily.[1]
Q3: How should this compound be formulated for oral administration in mice?
This compound is a solid powder. For oral gavage, it is typically prepared as a suspension. A common vehicle is 0.5% methylcellulose (MC) in water.[1] It is crucial to ensure the suspension is homogeneous before each administration.
Q4: What is a typical treatment duration in preclinical efficacy studies?
In many reported mouse tumor model studies, this compound is administered daily for a period of 21 days . However, the optimal duration may vary depending on the specific experimental design and tumor model.
Dosage Optimization Guide
Optimizing the dosage of this compound is critical for achieving maximal therapeutic efficacy while minimizing potential toxicity. While specific dose-escalation and toxicity data for this compound in preclinical models are not extensively published, the following general principles can be applied.
Step 1: Initial Dose Selection
For initial in vivo efficacy studies in mice, a starting dose within the reported effective range of 100-150 mg/kg/day (p.o.) is recommended. The choice between 100 and 150 mg/kg may depend on the tumor model's sensitivity and the experimental goals.
Step 2: Monitoring for Efficacy and Toxicity
During the study, it is essential to monitor both anti-tumor efficacy and signs of toxicity.
Efficacy Monitoring:
-
Tumor Growth Inhibition: Regularly measure tumor volume to assess the extent of tumor growth inhibition compared to the vehicle-treated control group.
-
Pharmacodynamic (PD) Markers: If possible, analyze relevant biomarkers in tumor tissue or peripheral blood to confirm target engagement. This could include assessing changes in the immune cell populations within the tumor microenvironment.
Toxicity Monitoring:
-
Body Weight: Monitor animal body weight 2-3 times per week. Significant weight loss (e.g., >15-20%) can be an indicator of toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress, such as changes in posture, activity levels, grooming habits, or food and water intake.
-
Organ-Specific Toxicity: At the end of the study, consider collecting major organs (e.g., liver, spleen, kidneys) for histopathological analysis to identify any potential organ damage.
Step 3: Dose Adjustment and Optimization
Based on the observations from Step 2, the dosage can be adjusted in subsequent experiments.
-
If Efficacy is Suboptimal with No Signs of Toxicity: Consider escalating the dose. However, without published maximum tolerated dose (MTD) data, any dose escalation beyond 150 mg/kg should be conducted with caution and preceded by a pilot tolerability study.
-
If Significant Toxicity is Observed: The dose should be reduced. For example, if 150 mg/kg leads to significant weight loss, a subsequent study could evaluate 100 mg/kg or a lower dose.
-
If Efficacy is Achieved with Mild, Manageable Toxicity: The current dose may be considered optimal.
Data Presentation: Summary of In Vivo Dosage
| Parameter | Recommended Range/Protocol | Source |
| Animal Model | Mouse (e.g., BALB/c, C57BL/6) | |
| Tumor Models | Syngeneic (e.g., CT26, 4T1) | |
| Dosage | 100 - 150 mg/kg | |
| Administration Route | Oral (p.o.), gavage | |
| Vehicle | 0.5% Methylcellulose (MC) | |
| Frequency | Once daily (QDx21) | |
| Duration | 21 days |
Experimental Protocols
Preparation of this compound Suspension for Oral Gavage
-
Calculate the required amount of this compound: Based on the number of animals, their average weight, the desired dose (e.g., 100 mg/kg), and the dosing volume (typically 10 mL/kg for mice), calculate the total amount of this compound needed.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Create the suspension: Carefully weigh the this compound powder and add it to the vehicle.
-
Homogenize: Vortex and/or sonicate the mixture until a uniform suspension is achieved. It is crucial to ensure homogeneity to guarantee consistent dosing.
-
Administration: Administer the suspension to the mice via oral gavage using an appropriately sized gavage needle. Ensure the suspension is well-mixed before drawing each dose.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent tumor growth inhibition between animals in the same group. | - Inaccurate dosing due to inhomogeneous suspension.- Improper oral gavage technique leading to partial dose delivery.- Variability in tumor establishment. | - Ensure the this compound suspension is thoroughly mixed before each administration.- Provide proper training on oral gavage techniques to all personnel.- Start treatment when tumors have reached a consistent and pre-defined size range (e.g., 50-100 mm³). |
| Significant weight loss or signs of distress in treated animals. | - The dose may be too high for the specific mouse strain or model.- Stress from the oral gavage procedure. | - Reduce the dosage in subsequent experiments.- Allow for a period of acclimatization to handling and the gavage procedure before starting the treatment.- Ensure the gavage technique is performed correctly to minimize stress and potential injury. |
| No significant anti-tumor effect observed. | - The dose may be too low for the specific tumor model.- The tumor model is not dependent on the PGE2-EP4 signaling pathway.- Issues with the formulation leading to poor bioavailability. | - Consider a dose-escalation study (with caution).- Confirm the expression of EP4 in your tumor model and its reliance on PGE2 signaling.- Verify the quality and formulation of the this compound. |
| Precipitation of this compound in the vehicle. | - Poor solubility of the compound in the chosen vehicle. | - Ensure the vehicle is prepared correctly.- Prepare fresh suspensions daily.- Consider alternative vehicle formulations if precipitation persists, though 0.5% MC is commonly reported. |
Visualizations
This compound Mechanism of Action
References
Technical Support Center: Overcoming Palupiprant Solubility Issues for In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Palupiprant (also known as E7046) in their in vitro experiments. This compound is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor type 4 (EP4)[1][2][3]. Like many small molecules developed for targeted therapy, it exhibits poor aqueous solubility, which can present significant challenges in experimental design and reproducibility.
This guide provides practical troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these solubility issues and ensure the reliability of your results.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is the first step in designing a successful experimental plan.
| Property | Data | Reference |
| Synonyms | E7046, ER-886046, AN0025 | [1][3] |
| Molecular Formula | C₂₂H₁₈F₅N₃O₄ | |
| Molecular Weight | 483.40 g/mol | |
| Appearance | White to off-white solid powder | |
| Primary Target | Prostaglandin E2 Receptor 4 (EP4) | |
| Solubility in DMSO | ≥ 100 mg/mL (206.87 mM) |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution? A1: Dimethyl sulfoxide (DMSO) is the most effective and widely used solvent for preparing high-concentration stock solutions of this compound. It is recommended to use a new, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the compound's solubility.
Q2: My this compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture medium. How can I prevent this? A2: This common issue, often called "crashing out," occurs when the compound moves from a high-solubility organic solvent to a low-solubility aqueous environment. To prevent this:
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Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be cytotoxic and contribute to solubility problems. Always include a vehicle control with the same final DMSO concentration in your experiments.
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Use Rapid Dilution: Add the DMSO stock solution to your pre-warmed (e.g., 37°C) aqueous medium while vortexing or stirring vigorously. This prevents localized high concentrations of the compound that can initiate precipitation.
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Consider Solubility Enhancers: For particularly challenging assays, the use of excipients like surfactants (e.g., Tween-80, Pluronic F-68) or complexation agents like cyclodextrins (e.g., SBE-β-CD) can help maintain solubility in the final aqueous solution.
Q3: Are there alternative solvents to DMSO? A3: While DMSO is the primary choice, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be considered. However, their suitability is highly dependent on the specific assay and cell type, as they may have different toxicity profiles. Always perform a solvent tolerance test for your specific experimental system.
Q4: How should I store this compound stock solutions? A4: To ensure stability and prevent degradation from repeated freeze-thaw cycles, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots. For light-sensitive compounds, using amber-colored vials is also recommended.
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Powder is difficult to dissolve, even in DMSO. | 1. DMSO has absorbed water (hygroscopic). 2. The intended stock concentration is too high. 3. Compound has formed aggregates. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Increase the solvent volume to lower the concentration. 3. Gently warm the solution in a 37°C water bath and use mechanical agitation like vortexing or brief sonication to break up particulates. |
| Precipitate forms over time in the final assay medium. | 1. The compound is in a temporary, supersaturated state (low kinetic solubility). 2. The pH of the medium is not optimal for solubility. | 1. Consider using solubility-enhancing excipients like cyclodextrins or surfactants to create more stable micelles or inclusion complexes. 2. Since this compound has an acidic moiety, slightly increasing the pH of the buffer (if compatible with the assay) may improve solubility. |
| Inconsistent or non-reproducible assay results. | 1. Incomplete dissolution of the stock solution. 2. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. 3. Compound aggregation leading to non-specific interactions. | 1. Before each use, visually inspect the thawed stock solution to ensure it is clear and free of precipitates. If needed, gently warm and vortex to redissolve. 2. Always use a fresh aliquot for each experiment to avoid degradation. 3. Visually check for turbidity. Dynamic light scattering (DLS) can be used to detect aggregates in the final solution. |
| Cell toxicity or other artifacts observed in cell-based assays. | 1. The final concentration of the organic co-solvent (e.g., DMSO) is too high. 2. The compound itself is cytotoxic at the tested concentration. | 1. Reduce the final solvent concentration to the lowest effective level, typically ≤0.5%. 2. Always run a vehicle control (medium + same concentration of solvent) to differentiate between compound-specific effects and solvent-induced toxicity. |
Experimental Protocols and Workflows
Protocol 1: Preparation of a 20 mM this compound Stock Solution
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Preparation: Bring the this compound solid and a sealed bottle of anhydrous DMSO to room temperature.
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Weighing: Accurately weigh 4.83 mg of this compound powder and place it into a sterile microcentrifuge tube or glass vial.
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Dissolution: Add 500 µL of anhydrous DMSO to the vial.
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Mixing: Vortex the solution vigorously for 1-2 minutes. If particulates remain, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by further vortexing. Sonication can also be used if available.
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Inspection: Visually confirm that the solution is clear and all solid has dissolved completely.
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Aliquoting & Storage: Dispense the stock solution into single-use aliquots (e.g., 10 µL) in sterile tubes. Store immediately at -20°C or -80°C to prevent degradation.
Protocol 2: Dilution of this compound into Aqueous Medium for a Cell-Based Assay
This protocol is for preparing a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
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Pre-warm Medium: Place the required volume of your cell culture medium or assay buffer in a 37°C water bath.
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Thaw Stock: Thaw one aliquot of the 20 mM this compound stock solution at room temperature.
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Prepare Intermediate Dilution: Create a 1:100 intermediate dilution by adding 2 µL of the 20 mM stock solution to 198 µL of pre-warmed medium. This results in a 200 µM solution in 1% DMSO. Vortex immediately.
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Prepare Final Dilution: While vortexing the remaining pre-warmed medium, add the intermediate dilution to achieve the final desired concentration. For example, add 50 µL of the 200 µM intermediate solution to 950 µL of medium to get a final concentration of 10 µM this compound in 0.05% DMSO.
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Final Mix: Vortex the final solution briefly and use it immediately in your assay to minimize the risk of precipitation.
Workflow for Troubleshooting Solubility Issues
Signaling Pathways
This compound's Target: The EP4 Receptor Pathway
This compound is an antagonist of the EP4 receptor. The natural ligand, Prostaglandin E2 (PGE2), binds to EP4, a G-protein coupled receptor (GPCR). This binding primarily activates the G-alpha-s (Gαs) subunit, which stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to downstream signaling events often associated with inflammation and immunosuppression in the tumor microenvironment. This compound blocks this initial binding step, thereby inhibiting the entire downstream cascade.
Related Inflammatory Pathway: CRTH2 Signaling
While this compound targets EP4, many inflammatory assays study related pathways. The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2, also known as DP2) is another important GPCR in inflammation, particularly in type 2 allergic responses. Its ligand is Prostaglandin D2 (PGD2). CRTH2 couples to the G-alpha-i (Gαi) subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This pathway is critical for the migration and activation of eosinophils, basophils, and Th2 lymphocytes.
References
Identifying and mitigating off-target effects of AN-0025
Welcome to the AN-0025 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of AN-0025, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AN-0025?
A1: AN-0025, also known as palupiprant (formerly E7046), is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4).[1] By blocking the EP4 receptor, AN-0025 inhibits the downstream signaling cascade initiated by PGE2.[2] This mechanism is crucial in modulating the tumor microenvironment, as PGE2-EP4 signaling is implicated in promoting inflammation, tumor growth, and immune suppression.[2] Specifically, AN-0025 has been shown to inhibit intratumoral monocytic myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which contribute to an immunosuppressive environment.[1]
Q2: How selective is AN-0025 for the EP4 receptor compared to other prostaglandin receptors?
A2: Preclinical data demonstrates that AN-0025 is highly selective for the EP4 receptor over other EP receptor subtypes (EP1, EP2, and EP3). This high degree of selectivity is a critical attribute for minimizing off-target effects.[3] For detailed quantitative data on its selectivity, please refer to the data summary table below.
Q3: What are the known off-target effects of AN-0025?
A3: Currently, there is limited publicly available data detailing a broad off-target profile of AN-0025 against a wide range of kinases or other receptor families. The existing information emphasizes its high selectivity for the EP4 receptor. However, as with any small molecule inhibitor, the potential for off-target interactions exists and should be considered in experimental design. General strategies for identifying and mitigating potential off-target effects are discussed in the troubleshooting guide.
Q4: In which experimental systems has AN-0025 been evaluated?
A4: AN-0025 has been assessed in various preclinical and clinical settings. Preclinical studies have demonstrated its anti-tumor activity in models such as mouse colon cancer. It has also been evaluated in Phase I and Ib clinical trials as a monotherapy and in combination with radiotherapy, chemoradiotherapy, or immune checkpoint inhibitors for various advanced cancers, including rectal, non-small cell lung, and other solid tumors.
Data Presentation
Table 1: Selectivity Profile of AN-0025 (E7046) against Prostaglandin EP Receptors
| Target | AN-0025 (E7046) IC50 (nM) |
| EP4 | 10.19 |
| EP1 | > 10,000 |
| EP2 | > 10,000 |
| EP3 | > 10,000 |
This data indicates that AN-0025 is highly selective for the EP4 receptor, with significantly lower potency against other EP receptor subtypes.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Experiments
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Possible Cause: The observed phenotype may be due to an off-target effect of AN-0025, especially at higher concentrations.
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Troubleshooting Steps:
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Perform a Dose-Response Curve: Test a wide range of AN-0025 concentrations. An on-target effect should correlate with the known IC50 for EP4 inhibition, while off-target effects may only appear at higher concentrations.
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Validate with a Secondary Antagonist: Use a structurally distinct EP4 antagonist. If the phenotype is recapitulated, it is more likely to be an on-target effect.
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Rescue Experiment: If possible, "rescue" the phenotype by adding PGE2 to outcompete AN-0025 for binding to the EP4 receptor. A successful rescue would suggest an on-target effect.
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Issue 2: Cellular Toxicity at High Concentrations
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Possible Cause: The inhibitor may be interacting with off-targets that regulate essential cellular processes, leading to toxicity.
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Troubleshooting Steps:
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Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target EP4 inhibition. Using concentrations at or slightly above the IC50 for the primary target minimizes the likelihood of engaging lower-affinity off-targets.
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Assess Cell Viability: Perform standard cell viability assays (e.g., MTT, trypan blue exclusion) to quantify the cytotoxic effects at different concentrations.
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Profile for Off-Target Liabilities: Consider submitting the compound for screening against a broad panel of kinases or other relevant protein families to identify potential off-target interactions.
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Experimental Protocols
Protocol 1: Assessing the Selectivity of AN-0025 against EP Receptors
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Objective: To determine the half-maximal inhibitory concentration (IC50) of AN-0025 for EP1, EP2, EP3, and EP4 receptors.
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Methodology: Radioligand binding assays are a standard method for this assessment.
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Cell Lines: Use cell lines engineered to express high levels of each individual human EP receptor subtype.
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Radioligand: A radiolabeled prostaglandin, such as [3H]-PGE2, is used as the ligand that binds to the EP receptors.
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Competition Binding: Incubate the cell membranes expressing a specific EP receptor subtype with a fixed concentration of [3H]-PGE2 and varying concentrations of AN-0025.
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Detection: After incubation, separate the bound from the free radioligand and quantify the amount of bound radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of AN-0025. The IC50 value is the concentration of AN-0025 that inhibits 50% of the specific binding of the radioligand.
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Protocol 2: General Kinase Profiling to Identify Off-Target Effects
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Objective: To screen AN-0025 against a broad panel of kinases to identify potential off-target interactions.
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Methodology: In vitro kinase activity assays are commonly used for this purpose.
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Kinase Panel: Select a diverse panel of recombinant human kinases. Several commercial services offer comprehensive kinase screening panels.
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Assay Format: A common format is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
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Screening: Perform the kinase assays in the presence of a fixed concentration of AN-0025 (e.g., 1 µM) and a control (DMSO).
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Data Analysis: Express the results as the percentage of inhibition of kinase activity relative to the DMSO control. A significant inhibition (e.g., >50%) indicates a potential off-target interaction.
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Follow-up: For any identified "hits," perform subsequent dose-response experiments to determine the IC50 value for the off-target kinase.
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Visualizations
Caption: On-target signaling pathway of AN-0025.
Caption: Workflow for investigating unexpected phenotypes.
References
Technical Support Center: Protocol Refinement for Palupiprant and Radiotherapy Co-administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the co-administration of Palupiprant and radiotherapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AN0025 or E7046) is an orally bioavailable small molecule that acts as a selective antagonist of the Prostaglandin E2 (PGE2) receptor EP4.[1][2][3] By blocking the EP4 receptor, this compound can modulate the tumor microenvironment, which is often immunosuppressive.[2][4]
Q2: Why combine this compound with radiotherapy?
Radiotherapy can induce an immune response against the tumor. However, tumors can evade this response, in part by producing PGE2, which has immunosuppressive effects. This compound, by blocking the PGE2-EP4 signaling pathway, is hypothesized to reverse this immunosuppression and enhance the anti-tumor effects of radiotherapy. Preclinical studies have shown that the combination of an EP4 antagonist and radiation therapy can promote an anti-tumor immune response and lead to tumor rejection.
Q3: What is the current clinical status of this compound and radiotherapy co-administration?
A phase II clinical trial called ARTEMIS is currently evaluating this compound in combination with chemoradiotherapy and radiotherapy for the treatment of locally advanced rectal cancer. Promising results from a preceding Phase Ib study showed that the combination was safe and resulted in a clinical complete response or pathologic complete response in 36% of patients.
Q4: What are the known downstream effects of EP4 receptor activation in the context of cancer?
Activation of the EP4 receptor by its ligand PGE2 can trigger multiple signaling pathways that promote cancer progression. This includes the activation of Gαs, leading to increased cAMP production and subsequent activation of PKA and CREB. The EP4 receptor can also couple to Gαi, which can inhibit cAMP formation and activate the PI3K/Akt pathway, promoting cell survival. Furthermore, EP4 signaling can lead to the transactivation of EGFR and activation of the ERK/MAPK pathway. In the tumor microenvironment, EP4 signaling on immune cells can suppress the function of dendritic cells, natural killer (NK) cells, and effector T cells, while promoting the activity of immunosuppressive myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).
Experimental Protocols and Methodologies
Below are detailed methodologies for key experiments involving the co-administration of this compound and radiotherapy, based on preclinical studies.
In Vivo Tumor Growth Delay Studies
Objective: To evaluate the efficacy of this compound in combination with radiotherapy in inhibiting tumor growth in a preclinical model.
Animal Models:
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Syngeneic mouse models are recommended to allow for the evaluation of immune responses. Commonly used models for radiobiology studies include mouse colon cancer (e.g., CT26) and breast cancer (e.g., 4T1) cell lines.
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Immunodeficient mice may also be used to study the direct effects on tumor cells, but will not recapitulate the immune-modulating effects of this compound.
This compound Formulation and Administration:
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Formulation: this compound (E7046) can be administered as a suspension in 0.5% methylcellulose (MC).
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Dosage: Preclinical studies have used doses ranging from 100 to 150 mg/kg.
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Administration: Administered orally (p.o.) daily.
Radiotherapy Protocol:
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Irradiator: A small animal irradiator with image guidance is recommended to ensure precise delivery to the tumor while minimizing dose to surrounding tissues.
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Dose and Fractionation: The radiation dose and fractionation schedule should be optimized for the specific tumor model. A single high dose (e.g., 9 Gy) or a fractionated regimen can be used.
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Timing: The timing of this compound administration relative to radiotherapy is a critical parameter to investigate. It can be administered before, during, and/or after the course of radiotherapy.
Experimental Groups:
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Vehicle control
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This compound alone
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Radiotherapy alone
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This compound + Radiotherapy
Endpoint Measurement:
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Tumor volume should be measured 2-3 times per week.
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Animal body weight should be monitored as an indicator of toxicity.
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Survival analysis can also be performed.
Immunophenotyping of the Tumor Microenvironment
Objective: To characterize the changes in immune cell populations within the tumor microenvironment following treatment with this compound and radiotherapy.
Methodology:
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Tumors are harvested at specific time points after treatment.
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Single-cell suspensions are prepared from the tumors.
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Cells are stained with a panel of fluorescently-labeled antibodies against various immune cell markers (e.g., CD4, CD8, FoxP3, CD11b, Gr-1, F4/80).
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Flow cytometry is used to quantify the different immune cell populations, such as cytotoxic T lymphocytes (CD8+), regulatory T cells (CD4+FoxP3+), and myeloid-derived suppressor cells (MDSCs; CD11b+Gr-1+).
Measurement of PGE2 in the Tumor Microenvironment
Objective: To quantify the levels of PGE2 in the tumor microenvironment.
Methodology:
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Tumor tissue is homogenized.
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Lipids are extracted from the homogenate.
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PGE2 levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
Data Presentation
Table 1: Summary of Preclinical In Vivo Efficacy Data for this compound and Radiotherapy Combination
| Tumor Model | This compound Dose | Radiotherapy Dose | Outcome | Reference |
| CT-26 (Colon Carcinoma) | 150 mg/kg | Not specified | Anti-tumor memory response | |
| 4T1 (Breast Carcinoma) | 150 mg/kg | Not specified | Significant tumor growth inhibition compared to single agents | |
| Murine Colon Cancer | 30 mg/kg/day | 9 Gy | Additive to supra-additive tumor growth delay |
Signaling Pathways and Experimental Workflows
Caption: this compound blocks PGE2 binding to the EP4 receptor, inhibiting downstream signaling.
Caption: Workflow for co-administering this compound and radiotherapy in preclinical models.
Troubleshooting Guide
Issue: High variability in tumor growth within treatment groups.
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Question: We are observing significant variability in tumor growth, even within the same treatment group. What could be the cause and how can we address it?
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Answer:
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Inconsistent Tumor Cell Implantation: Ensure a consistent number of viable tumor cells are injected at the same anatomical site for each animal.
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Animal Health: Monitor the overall health of the animals. Underlying health issues can affect tumor growth.
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Inaccurate Drug Administration: For oral gavage, ensure proper technique to deliver the full dose consistently.
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Variable Radiation Dose: Use image-guided radiotherapy to ensure accurate and consistent targeting of the tumor. Perform regular quality assurance on the irradiator.
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Solution: Increase the number of animals per group to improve statistical power. Implement rigorous standardization of all experimental procedures.
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Issue: Unexpected toxicity or weight loss in the combination therapy group.
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Question: The animals receiving both this compound and radiotherapy are showing significant weight loss and other signs of toxicity. What are the potential reasons and mitigation strategies?
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Answer:
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Overlapping Toxicities: Both radiotherapy and some small molecule inhibitors can have systemic effects. The combination may lead to synergistic toxicity.
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This compound Formulation Issues: Ensure the formulation is homogenous and the vehicle is well-tolerated.
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Radiotherapy Field Size: A large radiation field may be irradiating critical organs, such as the gastrointestinal tract.
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Solution:
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Consider reducing the dose of this compound or radiotherapy in the combination arm.
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Optimize the radiotherapy plan to minimize the dose to normal tissues.
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Provide supportive care, such as hydration and nutritional supplements.
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Issue: No significant difference between radiotherapy alone and the combination therapy.
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Question: We are not observing a significant enhancement of the radiotherapy effect with the addition of this compound. What could be the reasons?
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Answer:
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Suboptimal Dosing or Scheduling: The dose of this compound may be too low, or the timing of its administration relative to radiotherapy may not be optimal.
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Tumor Model: The chosen tumor model may not be dependent on the PGE2-EP4 signaling pathway for immunosuppression.
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Immune Status of the Host: The anti-tumor effect of this compound is thought to be immune-mediated. If the animal model has a compromised immune system, the effect may be diminished.
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Solution:
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Conduct a dose-response study for this compound.
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Experiment with different administration schedules (e.g., neoadjuvant, concurrent, adjuvant).
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Characterize the expression of EP4 and the levels of PGE2 in your tumor model.
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Ensure you are using an immunocompetent mouse strain.
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Issue: Difficulty in isolating viable immune cells from irradiated tumors for flow cytometry.
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Question: We are struggling to get a good yield of viable immune cells from tumors that have been treated with radiotherapy. What can we do?
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Answer:
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Radiation-induced Cell Death: Radiotherapy can cause significant cell death, making it difficult to isolate live cells.
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Enzymatic Digestion: The enzymatic digestion protocol may be too harsh.
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Timing of Tumor Harvest: The timing of tumor harvest after radiotherapy can significantly impact the composition and viability of the immune infiltrate.
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Solution:
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Optimize the tumor dissociation protocol by testing different enzyme combinations and incubation times.
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Incorporate a dead cell removal step in your protocol.
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Perform a time-course experiment to identify the optimal time point for analyzing the immune infiltrate after radiotherapy.
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References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumour and normal tissue radiobiology in mouse models: how close are mice to mini-humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing Potential Resistance to Palupiprant
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms encountered during experiments with Palupiprant, a selective prostaglandin E2 (PGE2) receptor 4 (EP4) antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo studies with this compound, providing potential causes and solutions in a question-and-answer format.
Category 1: Alterations in the Drug Target (EP4 Receptor)
Question 1: We observe a decreased response to this compound in our cell line over time, suggesting acquired resistance. How can we determine if alterations in the EP4 receptor are responsible?
Answer: A diminished response to this compound could be due to several factors related to the EP4 receptor itself. Here’s a systematic approach to investigate this:
Troubleshooting Steps:
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Assess EP4 Receptor Expression: A decrease in the number of EP4 receptors on the cell surface can lead to reduced drug efficacy.
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Sequence the EP4 Receptor Gene: Mutations in the PTGER4 gene (encoding the EP4 receptor) could alter the drug-binding pocket, reducing this compound's affinity.
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Problem: Complete loss of this compound activity.
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Possible Cause: Mutation in the this compound binding site of the EP4 receptor.
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Recommended Solution: Isolate genomic DNA or RNA from resistant cells and sequence the coding region of the PTGER4 gene. Compare the sequence to the wild-type sequence to identify any mutations. Sanger sequencing is a reliable method for targeted gene analysis.
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Perform Radioligand Binding Assays: This will directly measure the binding affinity of this compound to the EP4 receptor in your sensitive versus resistant cells.
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Problem: Reduced potency of this compound (higher IC50).
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Possible Cause: Altered binding affinity due to receptor mutation.
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Recommended Solution: Conduct competitive binding assays using a radiolabeled EP4 agonist (e.g., [3H]-PGE2) and increasing concentrations of this compound. A rightward shift in the competition curve for the resistant cells indicates reduced binding affinity.
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Quantitative Data Summary: Investigating Target Alterations
| Parameter | Metric | Parental Cell Line (Expected) | Resistant Cell Line (Hypothetical) | Implication of Change |
| EP4 mRNA Expression | Relative Quantity (RQ) | 1.0 | < 0.5 | Decreased receptor synthesis |
| Total EP4 Protein | Relative Band Intensity | 1.0 | < 0.5 | Decreased receptor protein |
| Surface EP4 Protein | Mean Fluorescence Intensity | High | Low | Reduced available drug target |
| This compound Binding | Ki (nM) | 23.14 | > 200 | Altered drug binding site |
| PTGER4 Gene | Sequence | Wild-type | Mutation (e.g., in transmembrane domain) | Potential for altered drug binding |
Category 2: Changes in Downstream Signaling Pathways
Question 2: Our cells show resistance to this compound, but we've confirmed that EP4 receptor expression and sequence are normal. What are the next steps?
Answer: Resistance can emerge from alterations in the signaling pathways downstream of the EP4 receptor, which can compensate for its inhibition. The primary signaling pathway for the EP4 receptor involves the activation of adenylyl cyclase and production of cyclic AMP (cAMP).
Troubleshooting Steps:
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Evaluate cAMP Production: Assess the ability of this compound to inhibit PGE2-stimulated cAMP production in your resistant cells.
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Problem: this compound fails to inhibit PGE2-induced cellular effects.
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Possible Cause: Upregulation of cAMP production or activation of alternative signaling pathways.
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Recommended Solution: Perform a cAMP functional assay. Pre-treat cells with this compound, then stimulate with a known EP4 agonist like PGE2. Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based). If this compound is less effective at blocking cAMP production in resistant cells, it suggests a bypass mechanism.
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Investigate β-Arrestin Recruitment: The EP4 receptor can also signal through a β-arrestin-dependent pathway. Alterations in this pathway could contribute to a resistant phenotype.
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Problem: Continued pro-tumor signaling despite EP4 blockade.
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Possible Cause: Biased signaling towards a β-arrestin-mediated pathway that is not effectively blocked by this compound.
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Recommended Solution: Utilize a β-arrestin recruitment assay. These assays measure the interaction of β-arrestin with the activated EP4 receptor. A change in the ability of this compound to block agonist-induced β-arrestin recruitment in resistant cells would indicate a shift in signaling bias.
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Quantitative Data Summary: Analyzing Downstream Signaling
| Assay | Metric | Parental Cell Line (Expected) | Resistant Cell Line (Hypothetical) | Implication of Change |
| cAMP Functional Assay | This compound IC50 (nM) | ~13.5 | > 100 | Compensatory signaling or pathway upregulation |
| β-Arrestin Recruitment | This compound IC50 (nM) | Potent Inhibition | Weak or No Inhibition | Shift to β-arrestin biased signaling |
Category 3: Altered Drug Efflux and Bioavailability
Question 3: We have developed a this compound-resistant cell line. Could increased drug efflux be the cause?
Answer: Yes, overexpression of drug efflux pumps is a common mechanism of acquired drug resistance. These pumps actively transport drugs out of the cell, reducing the intracellular concentration of this compound and its ability to reach the EP4 receptor.
Troubleshooting Steps:
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Assess Efflux Pump Expression: Determine if well-known multidrug resistance (MDR) transporters are upregulated in your resistant cell line.
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Problem: Reduced intracellular accumulation of this compound.
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Possible Cause: Overexpression of efflux pumps like P-glycoprotein (P-gp, encoded by ABCB1) or Breast Cancer Resistance Protein (BCRP, encoded by ABCG2).
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Recommended Solution:
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mRNA level: Use qPCR to measure the transcript levels of ABCB1, ABCG2, and other relevant efflux pump genes.
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Protein level: Use Western blotting or flow cytometry to quantify the protein expression of these transporters.
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Utilize Efflux Pump Inhibitors: Test if co-treatment with a known efflux pump inhibitor can restore sensitivity to this compound.
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Problem: Resistance to this compound that is reversible.
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Possible Cause: Efflux pump-mediated resistance.
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Recommended Solution: Perform a cell viability assay with this compound in the presence and absence of an efflux pump inhibitor (e.g., verapamil for P-gp). A significant decrease in the IC50 of this compound in the presence of the inhibitor suggests that drug efflux is a key resistance mechanism.
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Quantitative Data Summary: Investigating Drug Efflux
| Experiment | Metric | Parental Cell Line (Expected) | Resistant Cell Line (Hypothetical) | Implication of Change |
| Efflux Pump Expression (qPCR) | Relative Quantity (RQ) of ABCB1 | 1.0 | > 5.0 | Increased transcription of efflux pump |
| Cell Viability Assay | This compound IC50 (nM) | 50 | > 500 | Drug resistance |
| Cell Viability with Efflux Inhibitor | This compound IC50 (nM) | 50 | ~60 | Reversal of resistance by inhibiting efflux |
Category 4: In Vivo Resistance
Question 4: Our in vivo tumor models are showing a lack of response to this compound, even though our in vitro data was promising. What could be the issue?
Answer: Discrepancies between in vitro and in vivo efficacy are common and can be due to a variety of factors related to the drug's behavior in a complex biological system.
Troubleshooting Steps:
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Assess Pharmacokinetics (PK) and Pharmacodynamics (PD): Ensure that this compound is reaching the tumor at a sufficient concentration to inhibit the EP4 receptor.
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Problem: Lack of tumor growth inhibition in animal models.
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Possible Cause: Poor bioavailability, rapid metabolism, or insufficient target engagement.
-
Recommended Solution:
-
PK Study: Measure the concentration of this compound in the plasma and tumor tissue over time after administration.
-
PD Study: Measure a downstream biomarker of EP4 receptor activity (e.g., cAMP levels) in tumor tissue from treated and untreated animals to confirm target engagement.
-
-
-
Evaluate the Tumor Microenvironment (TME): The TME can influence drug efficacy.
-
Problem: In vivo resistance despite adequate drug exposure.
-
Possible Cause: The TME may have compensatory signaling pathways that are not active in vitro.
-
Recommended Solution: Analyze the TME of resistant tumors for changes in immune cell populations, cytokine profiles, or the expression of other pro-tumorigenic factors that could bypass the effects of EP4 inhibition.
-
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
Objective: To develop a cell line with acquired resistance to this compound for downstream mechanistic studies.
Methodology:
-
Determine the initial IC50: Culture the parental cancer cell line of interest and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Chronic Drug Exposure:
-
Begin by continuously exposing the cells to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each step, allow the cells to recover and resume normal growth before the next concentration increase.
-
-
Establishment of Resistance: Continue this process until the cells are able to proliferate in the presence of a this compound concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental cell line.
-
Characterization:
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Periodically culture the resistant cells in the absence of this compound to determine if the resistance is stable.
-
Create cryopreserved stocks of the resistant cell line at various stages.
-
Protocol 2: In Vitro cAMP Functional Assay
Objective: To measure the ability of this compound to inhibit PGE2-induced cAMP production.
Methodology:
-
Cell Seeding: Seed cells expressing the EP4 receptor into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of PGE2 at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the PGE2 solution to all wells except for the negative controls.
-
Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based) according to the manufacturer's instructions.
-
-
Data Analysis: Plot the cAMP levels against the concentration of this compound and use a non-linear regression model to determine the IC50 value.
Protocol 3: β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the EP4 receptor upon agonist stimulation and its inhibition by this compound.
Methodology:
-
Cell Line: Use a cell line engineered to express the EP4 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., using PathHunter® technology).
-
Cell Seeding: Plate the cells in a 96-well or 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells, followed by the addition of an EP4 agonist (e.g., PGE2) at its EC80 concentration.
-
Incubation: Incubate the plate at 37°C for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Detection: Add the detection reagents and incubate at room temperature.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Calculate the IC50 of this compound for the inhibition of β-arrestin recruitment.
Mandatory Visualizations
References
Strategies to enhance the therapeutic index of AN-0025
AN-0025 Technical Support Center
This guide is designed for researchers, scientists, and drug development professionals working with AN-0025 (palupiprant). It provides troubleshooting advice, frequently asked questions, and experimental protocols to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AN-0025?
A1: AN-0025 is a highly selective, orally administered antagonist of the prostaglandin E2 (PGE2) receptor E-type 4 (EP4).[1][2] In the tumor microenvironment (TME), cancer cells often produce high levels of PGE2, which promotes an immunosuppressive state. PGE2 binds to the EP4 receptor on various immune cells, particularly myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), inhibiting their anti-tumor functions.[1][3] By blocking this interaction, AN-0025 is designed to reverse this immunosuppression, enhance anti-tumor immune responses, and modulate the TME to be more favorable for cancer therapies.[4]
Q2: What is the rationale for combining AN-0025 with radiotherapy or immunotherapy?
A2: The combination is based on synergistic mechanisms. Radiotherapy can induce immunogenic cell death, releasing tumor antigens and stimulating an immune response. However, it can also increase PGE2 production, leading to immunosuppression that limits its efficacy. AN-0025 can counteract this radiotherapy-induced immunosuppression. Similarly, checkpoint inhibitors (like anti-PD-1/PD-L1) work best in an inflamed or "hot" TME. By reprogramming immunosuppressive myeloid cells, AN-0025 can help convert "cold" tumors to "hot" tumors, thereby increasing the efficacy of checkpoint inhibitors. Preclinical and clinical data have shown synergistic anti-tumor effects when AN-0025 is combined with these modalities.
Q3: What are the main strategies to enhance the therapeutic index of an AN-0025-based combination therapy?
A3: The therapeutic index is the ratio between a drug's toxic dose and its effective dose (TD50/ED50). Since AN-0025 has been shown to be well-tolerated in clinical trials, strategies focus on increasing the efficacy of the combination therapy without significantly increasing toxicity. Key strategies include:
-
Combination Therapy Optimization: Using AN-0025 to sensitize tumors allows for potentially lower, less toxic doses of the combined cytotoxic or radiological therapy.
-
Advanced Drug Delivery: Encapsulating the chemotherapeutic agent (if used) in a nanoparticle or liposomal formulation can improve its delivery to the tumor and reduce systemic exposure.
-
Chronotherapy: Administering the combination partner (e.g., chemotherapy) at specific times of the day (chronotherapy) can significantly decrease host toxicity while maintaining anti-tumor activity, thereby widening the therapeutic window.
-
Targeted Delivery of AN-0025: While AN-0025 is an oral small molecule, future research could explore conjugating it to a tumor-targeting moiety (e.g., an antibody) to further concentrate its effects in the TME.
Q4: What is the safety and tolerability profile of AN-0025 from clinical trials?
A4: In Phase I and Ib clinical trials, AN-0025 has been generally well-tolerated, both as a monotherapy and in combination with radiotherapy and chemotherapy. A maximum tolerated dose (MTD) was not reached in several studies. The most commonly reported treatment-related adverse events have been mild to moderate and include weight decrease, anemia, and a decrease in white blood cell count.
Quantitative Data Summary
The following tables summarize key quantitative data from published clinical trials involving AN-0025.
Table 1: AN-0025 Dosing in Combination Therapy Trials
| Trial Indication | AN-0025 Dose | Combination Regimen | Reference |
|---|---|---|---|
| Locally Advanced Rectal Cancer | 250 mg or 500 mg QD | Preoperative Short-Course or Long-Course Radiotherapy/Chemotherapy | |
| Unresectable Esophageal Cancer | 250 mg or 500 mg QD | Definitive Chemoradiotherapy (Paclitaxel/Carboplatin) | |
| Advanced Solid Tumors | Not specified | Pembrolizumab (Anti-PD-1) |
| Advanced Solid Tumors | Not specified | Atezolizumab (Anti-PD-L1) + AN2025 (PI3K inhibitor) | |
Table 2: Efficacy Outcomes from Phase Ib Trials
| Trial Indication | Key Efficacy Endpoint | Result | Reference |
|---|---|---|---|
| Locally Advanced Rectal Cancer | Pathological Complete Response (pCR) or Complete Clinical Response (cCR) | 36.0% (9/25 subjects) | |
| Locally Advanced Rectal Cancer | 12-Month Disease-Free Survival | 77.5% | |
| Unresectable Esophageal Cancer | Disease Control Rate (DCR) | 92% |
| Unresectable Esophageal Cancer | 15-Month Progression-Free Survival | 73% | |
Troubleshooting Guides
Issue 1: Sub-optimal efficacy or lack of synergy in an in vivo tumor model.
-
Question: My animal model is not showing the expected synergistic anti-tumor effect when combining AN-0025 with radiotherapy. What experimental factors should I verify?
-
Answer:
-
Verify Target Expression: Confirm that the tumor cells and relevant immune cells (e.g., macrophages, MDSCs) in your model express the EP4 receptor.
-
Check PGE2 Levels: Ensure the tumor model produces sufficient levels of PGE2 to create an immunosuppressive microenvironment. Low PGE2 levels may mean there is no significant suppression for AN-0025 to reverse.
-
Confirm Drug Exposure: Perform pharmacokinetic (PK) analysis to ensure AN-0025 is reaching adequate concentrations in the plasma and, ideally, the tumor tissue.
-
Evaluate Dosing and Schedule: The timing and sequence of administration are critical. AN-0025 may be most effective when administered prior to and concurrently with radiotherapy to prevent the establishment of a suppressive TME. Experiment with different schedules.
-
Assess Immune Competence: Ensure the animal model is fully immunocompetent. The mechanism of AN-0025 is immune-mediated, so its efficacy will be minimal in immunodeficient models (e.g., NSG mice) unless they have been reconstituted with a functional immune system.
-
Issue 2: Unexpected toxicity in animal models.
-
Question: I am observing higher-than-expected toxicity (e.g., weight loss, lethargy) in my animal models receiving AN-0025 in combination with a chemotherapeutic agent. How can I troubleshoot this?
-
Answer:
-
De-risk the Combination: Run parallel cohorts with each monotherapy at the planned dose to confirm the toxicity is specific to the combination.
-
Dose Reduction: The enhanced efficacy from AN-0025 may allow for a dose reduction of the cytotoxic partner. Perform a dose-ranging study for the chemotherapeutic agent in the presence of a fixed dose of AN-0025 to find an optimal, less toxic dose.
-
Staggered Dosing: Introduce a "wash-in" period for AN-0025 before starting the chemotherapy, or use a staggered schedule (e.g., alternating days) to avoid overlapping peak toxicities.
-
Investigate Off-Target Effects: While AN-0025 is highly selective for EP4, the combination may have unexpected pharmacology. Consider analyzing key metabolic and hematological parameters to identify the source of toxicity.
-
Experimental Protocols
Protocol 1: Assessment of In Vivo Synergy with Radiotherapy
-
Model Selection: Use an immunocompetent mouse model (e.g., C57BL/6) with a syngeneic tumor line known to be moderately responsive to radiation and to produce PGE2 (e.g., CT26 colon carcinoma).
-
Tumor Implantation: Subcutaneously implant 1x10^6 tumor cells into the flank of each mouse. Allow tumors to grow to an average volume of 100-150 mm³.
-
Group Allocation: Randomize mice into four groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: AN-0025
-
Group 3: Radiotherapy (RT)
-
Group 4: AN-0025 + RT
-
-
Dosing Regimen:
-
Administer AN-0025 (e.g., via oral gavage) daily, starting 3-5 days before radiotherapy and continuing for the duration of the experiment.
-
On Day 0, deliver a single dose of localized radiotherapy (e.g., 10 Gy) directly to the tumor using a small animal irradiator.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health daily.
-
-
Endpoint Analysis:
-
At the end of the study (or when tumors reach a predetermined endpoint), excise tumors.
-
Analyze tumor-infiltrating immune cells (T cells, macrophages, MDSCs) via flow cytometry or immunohistochemistry to confirm the immune-modulating effect of AN-0025.
-
Protocol 2: Flow Cytometry Analysis of Tumor Microenvironment
-
Tumor Digestion: Excise fresh tumors and mince them into small pieces. Digest the tissue using an enzymatic cocktail (e.g., collagenase, DNase I) at 37°C for 30-60 minutes to create a single-cell suspension.
-
Cell Staining:
-
Filter the cell suspension through a 70 µm strainer.
-
Perform a red blood cell lysis step if necessary.
-
Count viable cells and aliquot approximately 1-2x10^6 cells per staining tube.
-
Stain with a LIVE/DEAD fixable dye to exclude non-viable cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate with a panel of fluorophore-conjugated surface antibodies. A suggested panel to assess myeloid and T-cell populations could include: CD45, CD3, CD4, CD8, CD11b, Ly6G, Ly6C, F4/80, and PD-L1.
-
-
Intracellular Staining (Optional): For transcription factors like FoxP3 (Tregs) or cytokines, permeabilize the cells after surface staining and incubate with the relevant intracellular antibodies.
-
Data Acquisition: Acquire stained samples on a multi-color flow cytometer.
-
Data Analysis: Use analysis software (e.g., FlowJo) to gate on live, single, CD45+ hematopoietic cells and subsequently identify populations of interest (e.g., CD8+ T cells, M1/M2 macrophages, MDSCs). Compare the relative abundance and activation status of these populations across treatment groups.
Visualizations
Caption: AN-0025 blocks PGE2 binding to the EP4 receptor, inhibiting immunosuppressive signaling.
Caption: Experimental workflow for enhancing the therapeutic index of an AN-0025 combination therapy.
References
Adjusting Palupiprant concentration for optimal cell-based assay results
Palupiprant Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible results.
Initial Clarification: this compound's Mechanism of Action
It is a common point of confusion, and critical to clarify, that This compound (also known as E7046 or AN0025) is a selective antagonist of the Prostaglandin E₂ (PGE₂) Receptor EP4, not the DP2 receptor (CRTH2) . While both are G-protein coupled receptors (GPCRs) in the prostanoid family, they are activated by different ligands and trigger distinct signaling pathways. This guide will focus exclusively on the use of this compound to antagonize the EP4 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway of the EP4 receptor that this compound inhibits?
A1: The EP4 receptor is primarily coupled to a stimulatory G-protein (Gαs).[1][2] Upon binding of its natural ligand, PGE₂, the EP4 receptor activates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP).[1][2] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB.[1] this compound blocks this entire cascade by preventing PGE₂ from binding to the EP4 receptor. While this is the canonical pathway, the EP4 receptor can also couple to other signaling pathways, including Gαi and β-arrestin.
Q2: What are the most common cell-based assays to measure this compound's activity?
A2: The most common assays directly or indirectly measure the inhibition of the Gαs-cAMP pathway. These include:
-
cAMP Measurement Assays: These are the most direct functional assays. They quantify the amount of intracellular cAMP produced after stimulating the cells with PGE₂ in the presence and absence of this compound. Common formats include HTRF, ELISA, and bioluminescent assays (e.g., cAMP-Glo™).
-
Reporter Gene Assays: These assays measure a downstream effect of cAMP production. Cells are engineered to express a reporter gene (like luciferase) under the control of a cAMP Response Element (CRE). An antagonist's activity is measured by the reduction in the reporter signal.
-
Cell Migration and Invasion Assays: Since EP4 signaling is involved in cell motility in various cancer types, assays like the Transwell (Boyden Chamber) or wound healing (scratch) assays can be used to quantify the inhibitory effect of this compound on PGE₂-induced migration or invasion.
Q3: How should I prepare and store this compound?
A3: this compound is a solid that is typically dissolved in an organic solvent to create a high-concentration stock solution.
-
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for stock solutions.
-
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: My this compound stock solution precipitates when I add it to my cell culture medium. What should I do?
A4: This is a common issue known as "solvent shock," where a compound that is soluble in an organic solvent crashes out of solution when introduced into an aqueous environment like cell culture medium.
-
Minimize Final DMSO Concentration: Ensure your final DMSO concentration is low, ideally ≤ 0.1% and no more than 0.5% (v/v), as higher concentrations can be toxic to cells and affect experimental outcomes.
-
Improve Dilution Technique: Instead of adding the DMSO stock directly into the bulk medium, add it dropwise while gently vortexing or swirling the medium. This helps to disperse the compound more evenly and prevent localized high concentrations that lead to precipitation.
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
Troubleshooting Guides
Issue 1: High background or low signal window in my cAMP assay.
| Possible Cause | Recommended Solution |
| Suboptimal Agonist Concentration | Perform a full dose-response curve for PGE₂ to accurately determine the EC₅₀ and EC₈₀ values for your specific cell line and assay conditions. For antagonist assays, using the EC₈₀ concentration of PGE₂ is recommended to ensure a robust signal that can be effectively inhibited. |
| Incorrect Cell Seeding Density | Optimize the number of cells seeded per well. Too few cells will produce a weak signal, while too many can lead to high background and signal saturation. |
| Phosphodiesterase (PDE) Activity | PDEs degrade cAMP. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation and increase the signal window. |
| Endogenous PGE₂ Production | The cells themselves may be producing PGE₂. Consider pre-treating cells with a cyclooxygenase (COX) inhibitor like indomethacin (1 µM) for 24 hours before the assay to reduce endogenous PGE₂ levels. |
Issue 2: Inconsistent or non-reproducible IC₅₀ values for this compound.
| Possible Cause | Recommended Solution |
| Compound Instability in Media | This compound may degrade in aqueous culture medium at 37°C over time. For long-term assays (>24 hours), consider replenishing the medium with freshly prepared this compound at regular intervals. It is recommended to perform a stability test of this compound in your specific medium. |
| Cell Passage Number & Health | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. Always ensure cells are healthy and have high viability before starting an experiment. |
| Solvent Effects | Ensure the final DMSO concentration is consistent across all wells, including controls. Always include a "vehicle control" (medium with the same final concentration of DMSO but no this compound) in your experimental design. |
| Assay Timing | For kinetic assays like cAMP measurement, the timing of agonist stimulation and signal detection is critical. Perform a time-course experiment to determine the optimal stimulation time that yields the peak signal. |
Issue 3: this compound shows cytotoxicity at expected effective concentrations.
| Possible Cause | Recommended Solution |
| Concentration is too high | While this compound is a selective antagonist, very high concentrations can lead to off-target effects and cytotoxicity. Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the concentration range where this compound is non-toxic to your cells. Use concentrations below this toxic threshold for your functional assays. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO > 0.5%) can be cytotoxic. Ensure your dilution scheme keeps the final solvent concentration low and consistent across all wells. |
| Assay Duration | For longer incubation times (e.g., 48-72 hours), even lower concentrations of a compound can become toxic. Correlate your cytotoxicity data with the duration of your functional assay. |
Quantitative Data Summary
The following tables provide key quantitative data for this compound and related reagents. Note that IC₅₀ and EC₅₀ values are highly dependent on the specific cell line, assay format, and experimental conditions.
Table 1: Potency of this compound (E7046)
| Parameter | Reported Value | Assay Type / Conditions | Reference |
| IC₅₀ | 13.5 nM | Not specified | |
| Kᵢ | 23.14 nM | Not specified | |
| pA₂ | 8.7 | PGE₂-induced cAMP activity in HEK293 cells expressing murine EP4 |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| cAMP Assays | 0.1 nM - 1 µM | A 10-point dose-response curve within this range is recommended to accurately determine the IC₅₀. |
| Cell Migration Assays | 10 nM - 5 µM | The effective concentration may be higher than the biochemical IC₅₀ and should be determined empirically. |
| Gene Reporter Assays | 1 nM - 1 µM | Similar to cAMP assays, as this is a downstream readout of the same pathway. |
| Cytotoxicity Assays | 0.1 µM - 50 µM | It is important to test a wide range to establish the non-toxic concentration window for your specific cell line. |
Experimental Protocols
Protocol 1: cAMP Measurement Assay (Antagonist Mode)
This protocol provides a general workflow for measuring this compound's ability to inhibit PGE₂-induced cAMP production using a competitive immunoassay format like HTRF or a bioluminescent assay.
Materials:
-
EP4-expressing cells (e.g., HEK293-hEP4)
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Assay Buffer (e.g., HBSS or serum-free medium)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
Prostaglandin E₂ (PGE₂)
-
This compound
-
cAMP detection kit (e.g., HTRF, cAMP-Glo™)
-
White, opaque 96- or 384-well plates
Procedure:
-
Cell Preparation:
-
Culture and harvest your EP4-expressing cells. Ensure cell viability is >95%.
-
Resuspend cells in Assay Buffer containing the PDE inhibitor to the desired, pre-optimized cell density.
-
Dispense the cell suspension into the wells of the assay plate.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the this compound dilutions to the appropriate wells. Include "vehicle control" wells containing only the solvent (e.g., DMSO at the same final concentration).
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow this compound to bind to the EP4 receptors.
-
-
Agonist Stimulation:
-
Prepare a solution of PGE₂ in Assay Buffer at a concentration that will give a final EC₈₀ response (this value must be determined from a prior PGE₂ dose-response experiment).
-
Add the PGE₂ solution to all wells except the negative control (no agonist) wells.
-
Incubate at room temperature for the optimized stimulation time (e.g., 15-30 minutes).
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the specific instructions of your chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the assay signal against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value.
-
Protocol 2: Transwell Cell Migration Assay
This protocol outlines how to assess the effect of this compound on PGE₂-induced cell migration.
Materials:
-
Cancer cell line known to migrate in response to PGE₂/EP4 signaling.
-
Transwell inserts (select pore size appropriate for your cell type, typically 8 µm for cancer cells).
-
24-well companion plates.
-
Serum-free cell culture medium.
-
Medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor).
-
PGE₂ and this compound.
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Fixation and staining reagents (e.g., methanol and Crystal Violet).
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours before the assay to reduce basal migration.
-
Harvest the cells and resuspend them in serum-free medium at a pre-optimized concentration (e.g., 1 x 10⁵ cells/mL).
-
-
Assay Setup:
-
Add medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
In the upper chamber (the Transwell insert), add the cell suspension containing PGE₂ (at a concentration known to induce migration) and the desired concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a duration appropriate for your cell type to migrate (typically 12-24 hours).
-
-
Removal of Non-Migrated Cells:
-
Carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove the cells that did not migrate through the membrane.
-
-
Fixation and Staining:
-
Fix the inserts in methanol for 10-20 minutes.
-
Stain the migrated cells on the underside of the membrane with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under a microscope and count the number of migrated cells in several random fields of view.
-
Alternatively, the dye can be eluted and the absorbance measured on a plate reader.
-
Compare the number of migrated cells in the this compound-treated groups to the PGE₂-only control.
-
References
Ensuring stability of Palupiprant in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of Palupiprant in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is soluble in DMSO at concentrations of ≥ 100 mg/mL. For in vivo studies, various solvent systems can be used, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations are as follows:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
Q3: How can I dissolve this compound if I observe precipitation?
A3: If precipitation or phase separation occurs during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution. It is also crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.
Q4: What is the mechanism of action of this compound?
A4: this compound is an orally bioavailable and selective antagonist of the prostaglandin E₂ (PGE₂) receptor subtype EP4.[1] By blocking the EP4 receptor, this compound inhibits the immunosuppressive effects of PGE₂ in the tumor microenvironment, thereby promoting anti-tumor immune responses.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | - Improper storage temperature.- Solvent evaporation.- Freeze-thaw cycles. | - Ensure storage at the recommended -80°C or -20°C.- Use tightly sealed vials to prevent solvent evaporation.- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results | - Degradation of this compound in the working solution.- Inaccurate concentration of the stock solution. | - Prepare fresh working solutions for each experiment.- Protect solutions from light and extreme temperatures.- Regularly verify the concentration of your stock solution using a validated analytical method (e.g., HPLC). |
| Low solubility in aqueous media | - this compound is poorly soluble in water. | - For in vitro assays, use a final DMSO concentration that is tolerated by your cell line (typically <0.5%).- For in vivo formulations, use co-solvents and surfactants as described in the provided protocols. |
| Cloudiness or precipitation when diluting stock solution | - The aqueous buffer is not compatible with the DMSO stock. | - Ensure the final concentration of DMSO in the aqueous buffer is low enough to maintain solubility.- Add the DMSO stock solution to the aqueous buffer slowly while vortexing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder (Molecular Weight: 483.39 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Weigh out 4.83 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution or sonicate.
-
Aliquot the stock solution into single-use vials and store at -80°C for up to 2 years.
Protocol 2: Stability Assessment of this compound in Aqueous Buffer
Objective: To evaluate the stability of this compound in a common aqueous buffer at different temperatures.
Materials:
-
This compound 10 mM stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubators set at 4°C, 25°C (room temperature), and 37°C
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a 100 µM working solution of this compound by diluting the 10 mM stock solution in PBS (pH 7.4).
-
Divide the working solution into three sets of aliquots.
-
Store one set at 4°C, one at 25°C, and one at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take a sample from each temperature condition.
-
Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Expected Outcome (Hypothetical Data):
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.8 | 99.5 | 98.2 |
| 4 | 99.6 | 98.9 | 96.5 |
| 8 | 99.2 | 97.8 | 93.1 |
| 24 | 98.5 | 94.2 | 85.4 |
| 48 | 97.1 | 88.6 | 77.8 |
Signaling Pathway & Experimental Workflow
The following diagrams illustrate the PGE₂/EP4 signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: PGE₂/EP4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
Technical Support Center: Palupiprant Delivery in Orthotopic Tumor Models
Welcome to the technical support center for the use of Palupiprant (also known as E7046 or AN0025) in preclinical orthotopic tumor models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter, from drug formulation to data interpretation, in a direct question-and-answer format.
Q1: My this compound solution is precipitating during preparation or upon dilution. What should I do?
A1: This is a common issue due to the physicochemical properties of many small molecules. This compound is a solid powder that requires specific solvents for in vivo use.[1]
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Check Your Solvent System: this compound is highly soluble in DMSO (≥ 100 mg/mL) but this is often used as a primary solvent before dilution into a vehicle suitable for animal administration.[1] Common and tested vehicle systems include:
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Order of Addition: Ensure you are adding each solvent sequentially as specified in the protocol.
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Use Heat or Sonication: If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
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Fresh Solvents: Ensure your DMSO is newly opened, as hygroscopic (water-absorbing) DMSO can significantly impact solubility.
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Final DMSO Concentration: For any formulation, ensure the final concentration of DMSO is non-toxic to the animals for the chosen route of administration.
Q2: I am not observing the expected anti-tumor efficacy with this compound in my orthotopic model. What are the possible reasons?
A2: A lack of efficacy can stem from multiple factors related to the compound, the model, or the experimental procedure.
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Inadequate Drug Exposure:
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Bioavailability: this compound is orally bioavailable, but absorption can be influenced by the formulation and the specific animal model. Ensure you are using a validated formulation (see Q1).
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Dosing: In murine tumor models, effective doses have been reported in the range of 100–150 mg/kg administered daily. You may need to perform a dose-response study to find the optimal dose for your specific tumor model.
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Metabolism: Rapid metabolism and clearance could prevent the compound from reaching therapeutic concentrations in the tumor tissue. Pharmacokinetic (PK) studies are recommended to confirm drug exposure.
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Model-Specific Factors:
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EP4 Receptor Expression: this compound is a selective EP4 antagonist. Confirm that your chosen cancer cell line and the resulting tumor express the EP4 receptor. The tumor microenvironment in your specific orthotopic location (e.g., pancreas, lung) may have different characteristics.
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Immune Component: The anti-tumor effects of this compound are dependent on both myeloid and CD8+ T cells. Therefore, its efficacy is best evaluated in syngeneic models with a competent immune system (e.g., using C57BL/6 or BALB/c mice) rather than in immunodeficient mice (e.g., nude or NSG mice).
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Experimental Design:
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Treatment Schedule: this compound is often administered daily for an extended period (e.g., 21 days). Ensure your treatment duration is sufficient to observe a biological effect.
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Tumor Burden: Treatment may be more effective when initiated on smaller, established tumors rather than very large, necrotic ones where drug penetration may be limited.
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Q3: There is high variability in tumor growth and drug response between my animals. How can I reduce this?
A3: High variability is a known challenge in orthotopic models but can be mitigated.
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Standardize Surgical Procedure:
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Cell Implantation: Ensure the same number of viable cancer cells are implanted in the exact same anatomical location for each animal. Using a consistent injection volume and speed is critical.
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Surgeon Skill: Variability can be introduced by differences in surgical technique. Whenever possible, have a single, experienced individual perform all implantations.
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Animal Homogeneity:
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Source and Strain: Use animals from the same supplier, of the same strain, age, and sex.
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Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before starting the experiment.
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Dosing Accuracy:
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Precise Administration: Ensure consistent and accurate dosing techniques (e.g., oral gavage). Normalize the dose to the body weight of each animal and re-weigh them regularly.
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Increase Group Size: Increasing the number of animals per group can improve the statistical power to detect a significant effect despite inherent biological variability.
Q4: How can I accurately measure tumor burden in my orthotopic model?
A4: Unlike subcutaneous models, tumors in orthotopic locations are often not palpable, requiring imaging techniques for accurate monitoring.
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Bioluminescence Imaging (BLI): This is a common and effective method if your cancer cells are transduced to express luciferase. BLI allows for real-time, non-invasive tracking of tumor progression and burden.
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Fluorescence Imaging: Similar to BLI, this method requires cells expressing a fluorescent protein (e.g., GFP, RFP) and can be used for non-invasive monitoring.
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High-Resolution Ultrasound: Ultrasound can accurately characterize the growth of preclinical tumor models and is a good alternative to MRI.
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Magnetic Resonance Imaging (MRI): Both high-field (e.g., 9.4T) and lower-field (e.g., 1T) benchtop MRI systems can provide sufficient contrast to detect and measure tumors.
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Endpoint Analysis: At the end of the study, tumors should be excised and weighed, and their volume measured. Histological analysis can confirm tumor characteristics.
Quantitative Data Summary
The following tables provide key data for this compound to aid in experimental planning.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | E7046, AN0025 | |
| Molecular Formula | C22H18F5N3O4 | |
| Molecular Weight | ~483.4 g/mol | |
| Appearance | White to off-white solid powder | |
| Mechanism of Action | Selective Prostaglandin E2 (PGE2) Receptor EP4 Antagonist | |
| Binding Affinity | IC50: ~13.5 nM; Ki: ~23.1 nM |
Table 2: Example Formulations for In Vivo Oral Administration
| Formulation Components | Concentration | Solubility | Source |
| 1. DMSO / PEG300 / Tween-80 / Saline | 10% / 40% / 5% / 45% | ≥ 2.08 mg/mL | |
| 2. DMSO / SBE-β-CD in Saline | 10% / 90% (of 20% SBE-β-CD) | ≥ 2.08 mg/mL | |
| 3. DMSO / Corn Oil | 10% / 90% | ≥ 2.08 mg/mL |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Example)
This protocol is based on a common co-solvent system.
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Calculate Required Amount: Based on the desired dose (e.g., 150 mg/kg), the number of animals, and their average weight, calculate the total mass of this compound needed.
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Primary Dissolution: Weigh the calculated amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution. Ensure the final volume of DMSO in the formulation will be 10% of the total volume.
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Prepare Vehicle: In a separate sterile tube, prepare the rest of the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline (volume/volume).
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Combine and Mix: Slowly add the this compound/DMSO stock solution to the vehicle mixture while vortexing to ensure homogeneity.
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Final Check: The final solution should be clear. If any precipitation is observed, gentle warming or sonication may be applied. Prepare fresh daily before administration.
Protocol 2: General Procedure for Orthotopic Pancreatic Tumor Implantation
This is a representative surgical protocol. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
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Cell Preparation: Culture and harvest pancreatic cancer cells (e.g., Pan02) during their logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^6 cells in 50 µL). Keep the cell suspension on ice.
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Anesthesia and Preparation: Anesthetize the mouse (e.g., C57Bl/6) with isoflurane. Administer a pre-operative analgesic (e.g., carprofen). Shave and sterilize the surgical area on the left flank with iodine and alcohol.
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Surgical Procedure:
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Make a small incision (~1 cm) in the skin and abdominal wall beside the spleen.
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Gently exteriorize the spleen to expose the pancreas.
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Using a 27G or 30G needle, slowly inject the cell suspension into the head or tail of the pancreas. A small "bleb" should form at the injection site.
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Carefully return the spleen and pancreas to the abdominal cavity.
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Closure and Recovery:
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Close the abdominal muscle layer with absorbable sutures.
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Close the skin incision with wound clips or sutures.
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Administer post-operative analgesics (e.g., buprenorphine) and monitor the animal closely during recovery on a warming pad.
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Visual Diagrams
PGE2-EP4 Signaling Pathway
Caption: this compound blocks PGE2 binding to the EP4 receptor, inhibiting downstream signaling.
Experimental Workflow for an Orthotopic this compound Study
Caption: A typical workflow for evaluating this compound in an orthotopic tumor model.
Troubleshooting Inconsistent In Vivo Efficacy
Caption: A logical workflow for troubleshooting poor efficacy of this compound in vivo.
References
Technical Support Center: Optimization of Endpoint Analysis in Palupiprant Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Palupiprant efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable and selective antagonist of the prostaglandin E₂ (PGE₂) receptor subtype 4 (EP4).[1][2] By blocking the binding of PGE₂ to the EP4 receptor, this compound inhibits downstream signaling pathways that are involved in inflammation, immunosuppression, and tumor progression.[1][3][4]
Q2: What are the key downstream effects of EP4 receptor antagonism by this compound in the tumor microenvironment?
A2: this compound's antagonism of the EP4 receptor leads to a reduction in cyclic adenosine monophosphate (cAMP) levels within tumor and immune cells. This modulation of the tumor microenvironment results in several anti-tumor effects, including:
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Inhibition of immunosuppressive myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).
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Promotion of anti-tumor dendritic cell (DC) differentiation.
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Enhancement of the activity of effector CD8+ T cells.
Q3: What are the common preclinical and clinical endpoints for this compound efficacy studies?
A3: In preclinical studies, common endpoints include tumor growth inhibition (TGI) and overall survival in syngeneic mouse models (e.g., CT-26 colon carcinoma and 4T1 breast cancer). For clinical trials, particularly in rectal cancer, a key primary endpoint is the clinical complete response (cCR) rate.
Q4: How is tumor growth inhibition (TGI) typically calculated in preclinical studies?
A4: TGI is a measure of the effectiveness of a treatment in preventing the growth of a tumor. It is often calculated as a percentage based on the difference in tumor volume or weight between the treated and control groups at the end of the study. A related metric, tumor growth rate inhibition (TGR), which is independent of the untreated growth rate and experiment duration, can also be used.
Troubleshooting Guides
In Vivo Efficacy Studies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in tumor growth within the same treatment group. | Inconsistent number of tumor cells injected; variation in tumor cell viability; subcutaneous injection at different sites leading to varied tumor take rates; differences in animal health. | Ensure accurate cell counting and viability assessment before injection. Standardize the injection site and technique. Monitor animal health closely and exclude animals with signs of illness not related to the tumor or treatment. |
| Lack of significant tumor growth inhibition despite in vitro potency. | Poor oral bioavailability of the compound in the chosen animal model; rapid metabolism of the compound; insufficient dose or dosing frequency; the tumor model is not dependent on the PGE₂/EP4 pathway. | Conduct pharmacokinetic studies to assess drug exposure in the animal model. Perform dose-response studies to determine the optimal dose and schedule. Confirm EP4 receptor expression in the tumor cell line being used. |
| Toxicity or weight loss in the treatment group. | Off-target effects of the compound; the dose is too high; vehicle-related toxicity. | Conduct a maximum tolerated dose (MTD) study. Evaluate the toxicity of the vehicle alone. Monitor animals daily for clinical signs of toxicity and body weight. |
Flow Cytometry Analysis of the Tumor Microenvironment
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or no signal for immune cell markers. | Low expression of the target antigen; improper antibody titration; incorrect fluorochrome choice for a low-expressing antigen; poor cell viability; inadequate fixation and permeabilization for intracellular targets. | Titrate antibodies to determine the optimal concentration. Use bright fluorochromes for markers with low expression. Ensure single-cell suspension preparation methods minimize cell death. Optimize fixation and permeabilization protocols for intracellular targets. |
| High background or non-specific staining. | Fc receptor-mediated antibody binding; dead cells binding non-specifically to antibodies; spectral overlap between fluorochromes. | Use an Fc block reagent before staining. Include a viability dye to exclude dead cells from the analysis. Carefully design the antibody panel to minimize spectral overlap and perform proper compensation. |
| Difficulty in identifying myeloid-derived suppressor cell (MDSC) populations. | MDSCs are a heterogeneous population with overlapping markers with other myeloid cells; lack of standardized gating strategies. | Use a multi-color panel with a combination of markers to define MDSC subsets (e.g., CD11b, Gr-1, Ly6G, Ly6C). Establish a consistent gating strategy based on fluorescence-minus-one (FMO) controls. |
cAMP Measurement Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low signal-to-noise ratio. | Low EP4 receptor expression in the cell line; inefficient agonist stimulation; degradation of cAMP. | Confirm EP4 receptor expression in your cell line. Optimize agonist concentration (EC80) and stimulation time. Always include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in the assay buffer. |
| High well-to-well variability. | Inconsistent cell seeding; pipetting errors; edge effects in the microplate. | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate or ensure they are filled with buffer to minimize evaporation. |
| Inconsistent antagonist IC50 values. | Degradation of the antagonist compound; variability in pre-incubation time; cell passage number effects. | Prepare fresh dilutions of the antagonist for each experiment. Standardize the pre-incubation time with the antagonist. Maintain a consistent cell passage number for all experiments. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Other EP4 Antagonists
| Compound | IC50 (nM) | Assay System | Reference |
| This compound (E7046) | 13.5 | Not specified | |
| Compound 36 | 4.3 | EP4-overexpressing HEK293 cells | |
| ZY001 | 0.51 ± 0.02 | EP4-overexpressing HEK293 cells |
Table 2: In Vivo Efficacy of EP4 Antagonists in Syngeneic Mouse Models
| Compound | Animal Model | Dose | Tumor Growth Inhibition (TGI) | Reference |
| This compound (E7046) | CT-26 Colon Carcinoma | 150 mg/kg | Significant TGI (specific % not provided) | |
| Compound 36 | CT-26 Colon Carcinoma | 75 mg/kg | 32.0% | |
| Compound 36 | CT-26 Colon Carcinoma | 150 mg/kg | 51.78% | |
| Compound 36 + Capecitabine | CT-26 Colon Carcinoma | Not specified | Up to 94.26% |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
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Cell Culture: Culture CT-26 colon carcinoma cells in appropriate media until they reach 80-90% confluency.
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Animal Model: Use 6-8 week old BALB/c mice.
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Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 CT-26 cells in 100 µL of sterile PBS into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100 mm³).
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Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound (e.g., 150 mg/kg) or vehicle daily via oral gavage.
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Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
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Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., flow cytometry, histology).
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes
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Tumor Digestion: Mince the excised tumor tissue and digest with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
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Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.
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Cell Staining:
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Perform an Fc block to prevent non-specific antibody binding.
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Stain with a viability dye to exclude dead cells.
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Incubate with a cocktail of fluorochrome-conjugated antibodies against cell surface markers for immune cell populations of interest (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1).
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For intracellular targets, fix and permeabilize the cells according to the manufacturer's protocol, followed by intracellular antibody staining.
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Data Acquisition: Acquire data on a flow cytometer.
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Data Analysis: Analyze the data using appropriate software, applying compensation and gating strategies based on controls.
Protocol 3: In Vitro MDSC Differentiation Assay
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Bone Marrow Isolation: Isolate bone marrow cells from the femurs and tibias of mice.
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Cell Culture: Culture the bone marrow cells in the presence of tumor-conditioned media or a combination of cytokines such as GM-CSF and IL-6 to induce MDSC differentiation.
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Treatment: Treat the differentiating cells with various concentrations of this compound or a vehicle control.
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Endpoint Analysis: After several days of culture, harvest the cells and analyze the differentiation of MDSC populations by flow cytometry using markers such as CD11b and Gr-1.
Mandatory Visualizations
Caption: this compound's mechanism of action via the PGE₂/EP4 signaling pathway.
References
Validation & Comparative
Palupiprant vs. Other EP4 Antagonists in Colorectal Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the performance of Palupiprant (E7046) against other prominent EP4 receptor antagonists in preclinical colorectal cancer (CRC) models. The data herein is compiled from published, peer-reviewed studies to support researchers in selecting and evaluating candidates for further investigation.
The prostaglandin E2 (PGE2) receptor 4 (EP4) is a key player in the tumor microenvironment. As one of the four receptors for PGE2, a major product of cyclooxygenase-2 (COX-2), EP4 activation is implicated in promoting cancer cell proliferation, migration, invasion, and metastasis. The PGE2-EP4 signaling axis supports tumorigenesis by modulating the immune system, for instance by promoting the function of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which dampen the anti-tumor immune response.[1] Consequently, blocking this pathway with selective EP4 antagonists is a promising therapeutic strategy for colorectal cancer, both as a monotherapy and in combination with other cancer therapies.[1]
Comparative Efficacy of EP4 Antagonists
The following sections and tables summarize the in vitro and in vivo performance of several EP4 antagonists in colorectal cancer models. The antagonists featured include this compound (E7046), Compound 36, TP-16, and ONO-AE3-208.
In Vitro Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Compound 36 and this compound (E7046) against the murine CT-26 WT colon carcinoma cell line.[2] Lower IC50 values indicate greater potency.
Table 1: In Vitro IC50 Values of EP4 Antagonists in CT-26 WT Cell Line [2]
| Compound | Cell Line | IC50 (µM) |
| Compound 36 | CT-26 WT | 41.39 |
| This compound (E7046) | CT-26 WT | >100 |
In Vivo Antitumor Efficacy
Direct comparisons in syngeneic mouse models provide the most relevant preclinical data for antitumor activity. The following studies utilized the CT-26 colon cancer model, where tumor cells are implanted into immunocompetent mice, allowing for the evaluation of the drug's impact on both the tumor and the host immune system.
A study directly compared the efficacy of a novel antagonist, Compound 36, to this compound (E7046) in a CT-26 colon cancer xenograft model.[2] Another study introduced a novel selective EP4 antagonist, TP-16, and benchmarked its performance against this compound (E7046).
Table 2: In Vivo Antitumor Efficacy of EP4 Antagonists in Syngeneic CT-26 Mouse Model
| Compound | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| This compound (E7046) | 100 mg/kg, p.o., q.d. | Not explicitly stated, used as a comparator | |
| Compound 36 | 25 mg/kg, p.o., q.d. | 33.1% | |
| Compound 36 | 50 mg/kg, p.o., q.d. | 45.3% | |
| Compound 36 | 100 mg/kg, p.o., q.d. | 58.7% | |
| This compound (E7046) | 150 mg/kg, p.o., q.d. | Less effective than TP-16 at the same dosage | |
| TP-16 | 37.5 mg/kg, p.o., q.d. | 26.2% | |
| TP-16 | 75 mg/kg, p.o., q.d. | 47.4% | |
| TP-16 | 150 mg/kg, p.o., q.d. | 47.6% |
While not a direct head-to-head comparison in the same study, research on ONO-AE3-208 has demonstrated profound effects on metastasis in a colon cancer model.
Table 3: Effect of ONO-AE3-208 on Liver Metastasis in an MC26 Mouse Model
| Treatment Group | Dosage | Outcome (vs. Control) |
| ONO-AE3-208 | 10 mg/kg/day, p.o. | Profoundly decreased liver metastases |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental designs is crucial for understanding the mechanism and evaluation of these antagonists.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols based on the cited literature for key experiments.
In Vivo Syngeneic Tumor Model (CT-26)
This protocol outlines the general procedure for evaluating the in vivo antitumor efficacy of EP4 antagonists.
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Cell Culture: CT-26 murine colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
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Animal Model: Female BALB/c mice, 6-8 weeks old, are used for the study.
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Tumor Cell Implantation: CT-26 cells are harvested, washed, and resuspended in PBS. A total of 1 × 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.
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Treatment: When tumors reach a palpable volume (e.g., 100-200 mm³), mice are randomized into treatment groups (n=8-12 mice/group).
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Vehicle Control (e.g., 0.5% methylcellulose in water)
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This compound (E7046) at a specified dose (e.g., 100-150 mg/kg)
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Other EP4 Antagonist (e.g., Compound 36 or TP-16) at various doses
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Treatments are administered orally (p.o.) once daily (q.d.) for a specified period (e.g., 14-21 days).
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Monitoring: Tumor size is measured 2-3 times per week using digital calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2. Body weight is also monitored as an indicator of toxicity.
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Endpoint and Analysis: At the end of the study, mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry (IHC) to assess immune cell infiltration. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
Cell Viability/Cytotoxicity Assay (SRB Assay)
This protocol is used to determine the IC50 values of the compounds in vitro.
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Cell Seeding: CT-26 cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
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Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the EP4 antagonists or vehicle control (DMSO).
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Incubation: Cells are incubated with the compounds for 72 hours at 37°C.
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Viability Assessment:
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Cells are fixed with 10% trichloroacetic acid (TCA).
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Plates are washed and stained with 0.4% Sulforhodamine B (SRB) solution.
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Unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base solution.
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Data Analysis: The absorbance is read at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
References
Head-to-Head Comparison of Palupiprant and Other Immunomodulatory Agents
This guide provides a detailed comparison of Palupiprant (AN0025), a selective prostaglandin E receptor 4 (EP4) antagonist, with other immunomodulatory agents. The focus is on its performance in oncology, supported by available preclinical and clinical data. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule that acts as a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4.[1][2] Prostaglandin E2 is a lipid mediator often found in high concentrations within the tumor microenvironment, where it contributes to an immunosuppressive landscape.[3][4] By binding to the EP4 receptor on various immune cells, PGE2 can inhibit the functions of effector cells such as CD8+ T cells and natural killer (NK) cells, while promoting the activity of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[3]
This compound competitively blocks the binding of PGE2 to the EP4 receptor, thereby reversing these immunosuppressive effects. This blockade is intended to restore anti-tumor immunity by enhancing the activity of cytotoxic immune cells and reducing the influence of suppressive cell populations within the tumor microenvironment.
Signaling Pathway of PGE2 via EP4 Receptor
The binding of PGE2 to its G-protein coupled receptor EP4 initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP can have diverse downstream effects depending on the cell type, often leading to the suppression of pro-inflammatory responses and the promotion of an immunosuppressive phenotype.
Head-to-Head Comparison of Immunomodulatory Agents
This section compares this compound with another EP4 antagonist, Grapiprant, and two phosphodiesterase-4 (PDE4) inhibitors, Roflumilast and Apremilast. While direct head-to-head preclinical or clinical trial data is limited, this comparison is based on their mechanisms of action and available performance data in relevant contexts.
Mechanism of Action
| Agent | Target | Mechanism of Action |
| This compound | EP4 Receptor | Selective antagonist of the prostaglandin E2 receptor EP4, blocking PGE2-mediated immunosuppression. |
| Grapiprant | EP4 Receptor | Selective antagonist of the EP4 receptor, primarily developed for pain and inflammation by blocking PGE2 signaling. |
| Roflumilast | PDE4 | Selective inhibitor of phosphodiesterase 4 (PDE4), leading to increased intracellular cAMP levels and subsequent anti-inflammatory effects. |
| Apremilast | PDE4 | An oral small-molecule inhibitor of PDE4 that modulates the production of pro-inflammatory and anti-inflammatory cytokines by increasing intracellular cAMP. |
Quantitative Performance Data
| Agent | Parameter | Value | Context |
| This compound | IC50 | 13.5 nM | EP4 receptor binding affinity. |
| Clinical Response | 36% cCR or pCR | Phase Ib trial in combination with RT/CRT for rectal cancer. | |
| Grapiprant | Bioavailability | ~39% | In animal models. |
| Tmax | 1.5 hours | In animal models. | |
| Roflumilast | Eosinophil Reduction | ~42% | In sputum of patients with inflammatory airway diseases. |
| Neutrophil Reduction | ~31% | In sputum of patients with inflammatory airway diseases. | |
| Apremilast | TNF-α Inhibition | 46% at 100nM | In rheumatoid synovial membrane cultures. |
| Bioavailability | ~73% | In humans. |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and similar agents.
In Vivo Murine Tumor Models (this compound)
A general workflow for assessing the anti-tumor activity of an immunomodulatory agent like this compound in a syngeneic mouse model is described below. This is a representative protocol based on common practices in the field.
Objective: To evaluate the in vivo efficacy of this compound alone or in combination with other therapies on tumor growth.
Animal Models:
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CT-26 Colon Carcinoma Model: BALB/c mice are subcutaneously inoculated with CT-26 colon carcinoma cells.
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4T1 Breast Cancer Model: BALB/c mice are orthotopically inoculated with 4T1 breast cancer cells into the mammary fat pad.
Treatment Regimen:
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Tumor cells are injected into the appropriate site.
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Tumors are allowed to establish and reach a predetermined size (e.g., 50-100 mm³).
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Mice are randomized into treatment and control groups.
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This compound is administered orally, typically at a dose of 100-150 mg/kg, daily for a specified period (e.g., 21 days).
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Control groups receive a vehicle control.
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For combination studies, other agents (e.g., radiotherapy, checkpoint inhibitors) are administered according to their established protocols.
Efficacy Evaluation:
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Tumor Volume: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
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Survival: In some studies, mice are monitored for overall survival.
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Immunophenotyping: At the end of the study, tumors and spleens may be harvested for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs).
Phase II Clinical Trial in Rectal Cancer (this compound)
Trial Name: ARTEMIS (Augmenting RadioTherapy in REctal Cancer to Minimise Invasive Surgery)
Objective: To evaluate the efficacy of this compound in combination with chemoradiotherapy and radiotherapy for the treatment of locally advanced rectal cancer.
Study Design:
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A randomized, Phase II, multi-center, open-label study.
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140 patients with moderate to high-risk rectal cancer are enrolled and randomized into two arms (70 patients per arm).
Treatment Arms:
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Control Arm: Long-course chemoradiation (LCCRT) or short-course radiotherapy (SCRT) followed by chemotherapy.
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Investigational Arm: this compound in combination with LCCRT/SCRT followed by chemotherapy.
Primary Endpoint:
-
Clinical complete response (cCR) rate at six months post the start of radiotherapy.
Conclusion
This compound is a promising immunomodulatory agent that targets the PGE2-EP4 signaling axis to reverse immunosuppression within the tumor microenvironment. Preclinical studies have demonstrated its anti-tumor efficacy, and it is currently being evaluated in clinical trials for various cancers. While direct comparative data with other immunomodulators like PDE4 inhibitors is scarce, this compound's distinct mechanism of action offers a targeted approach to cancer immunotherapy. Further clinical investigation is necessary to fully elucidate its therapeutic potential and positioning relative to other immunomodulatory agents.
References
Palupiprant: A Comparative Analysis of Efficacy in Diverse Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Palupiprant (also known as AN0025 or E7046), a selective prostaglandin E2 (PGE2) receptor EP4 antagonist, across various cancer subtypes. It is designed to offer an objective overview of its performance against alternative therapies, supported by available preclinical and clinical data.
Executive Summary
This compound is an investigational oral small molecule that targets the EP4 receptor, a key component of the PGE2-mediated immunosuppressive pathway in the tumor microenvironment. By blocking this pathway, this compound aims to reverse the suppression of anti-tumor immune responses. Preclinical studies have demonstrated its potential to inhibit tumor growth and improve survival, particularly when combined with radiotherapy. Clinically, this compound is being evaluated in several cancer types, with the most mature data currently available for locally advanced rectal cancer. This guide will delve into the specifics of these findings, offering a comparative lens against established treatment modalities.
Mechanism of Action: Targeting the PGE2-EP4 Axis
Prostaglandin E2 (PGE2) is a lipid signaling molecule often found at high levels within the tumor microenvironment. It plays a crucial role in promoting cancer progression by suppressing the immune system's ability to attack cancer cells. PGE2 exerts its immunosuppressive effects by binding to its receptors, primarily the EP4 receptor, on various immune cells. This binding event triggers a signaling cascade that leads to the inhibition of cytotoxic T-cell function and the promotion of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).
This compound acts as a competitive antagonist of the EP4 receptor, effectively blocking the downstream signaling initiated by PGE2. This action is intended to restore the anti-tumor activity of the immune system.
E7046 (Palupiprant) in Combination with PD-1 Inhibitors vs. Other Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the EP4 antagonist E7046 (palupiprant), also known as AN0025, in combination with PD-1 inhibitors versus other checkpoint inhibitors. The information is based on available preclinical and clinical data, with a focus on experimental evidence to support the rationale and efficacy of these combination therapies.
Introduction to E7046 and its Mechanism of Action
E7046 is an orally bioavailable, selective antagonist of the prostaglandin E2 (PGE2) receptor EP4.[1] In the tumor microenvironment (TME), high levels of PGE2 produced by cancer cells create an immunosuppressive shield by acting on various immune cells. E7046 is designed to dismantle this shield.
Key aspects of E7046's mechanism of action include:
-
Modulation of Myeloid Cells: PGE2 signaling through the EP4 receptor on myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), promotes their differentiation into immunosuppressive phenotypes (M2-like TAMs and monocytic MDSCs). E7046 blocks this signaling, thereby reprogramming these cells towards a more pro-inflammatory, anti-tumor state.
-
Enhancement of T-Cell Function: By reducing the population of immunosuppressive myeloid cells, E7046 indirectly enhances the activity of cytotoxic CD8+ T-cells. Preclinical studies have shown that the anti-tumor activity of E7046 is dependent on CD8+ T-cells.
-
Increased T-Cell Infiltration: The first-in-human phase I study of E7046 monotherapy demonstrated a significant increase in tumor infiltration of CD3+ and CD8+ T-cells.
The rationale for combining E7046 with checkpoint inhibitors lies in its complementary mechanism. While checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 work by releasing the "brakes" on already activated T-cells, E7046 works to remodel the TME to be less immunosuppressive, allowing for a more robust initial anti-tumor immune response.
Preclinical Efficacy of E7046 in Combination with Checkpoint Inhibitors
Preclinical studies in various syngeneic mouse tumor models have demonstrated the synergistic anti-tumor activity of E7046 when combined with checkpoint inhibitors.
E7046 in Combination with a PD-1 Inhibitor
While specific quantitative data from a head-to-head published study is limited, a study presented at a conference reported on the combination of E7046 with an anti-PD-1 antibody in the CT26 colon carcinoma model. The combination was reported to result in a significant number of tumor-free animals compared to either agent alone.
E7046 in Combination with a CTLA-4 Inhibitor
A study has shown that in the 4T1 breast cancer model, which is known to be poorly responsive to anti-PD-1 therapy, the combination of E7046 and an anti-CTLA-4 antibody resulted in a significant reduction in tumor volume and a complete response in 12.5% of the treated mice.[2]
Table 1: Summary of Preclinical Efficacy of E7046 in Combination with Checkpoint Inhibitors
| Combination | Tumor Model | Key Findings |
| E7046 + anti-PD-1 | CT26 (Colon Carcinoma) | Significantly more tumor-free animals compared to monotherapy. |
| E7046 + anti-CTLA-4 | 4T1 (Breast Cancer) | Significant reduction in tumor volume; 12.5% complete response rate.[2] |
Clinical Evaluation of E7046 (AN0025) in Combination with a PD-1 Inhibitor
Following promising preclinical data and a successful Phase I monotherapy trial, a clinical investigation into the combination of E7046 (now AN0025) with the PD-1 inhibitor pembrolizumab was initiated.
Phase Ib Study of AN0025 in Combination with Pembrolizumab (NCT04432857)
Adlai Nortye is conducting an open-label, multicenter, Phase Ib study to evaluate the safety and preliminary efficacy of AN0025 in combination with pembrolizumab in patients with locally advanced or metastatic solid tumors.[1][3] The first patient was dosed in August 2020.
Study Design:
-
Part 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) of AN0025 in combination with a fixed dose of pembrolizumab.
-
Part 2 (Dose Expansion): To evaluate the safety and efficacy of the combination at the RP2D in specific tumor cohorts, including urothelial carcinoma, non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), cervical cancer, and microsatellite stable colorectal cancer (MSS-CRC).
Dosing:
-
AN0025: Oral, once daily.
-
Pembrolizumab: 200 mg intravenously every 3 weeks.
As of the current date, the quantitative results from this clinical trial have not been publicly released in a peer-reviewed publication or major conference presentation. Therefore, a direct comparison of the clinical efficacy of AN0025 plus a PD-1 inhibitor with other checkpoint inhibitor combinations is not yet possible.
Comparison with Other EP4 Antagonist and Checkpoint Inhibitor Combinations
To provide a broader context, it is useful to consider clinical data from other EP4 antagonists in combination with PD-1 inhibitors.
Vorbipiprant (an EP4 antagonist) in Combination with Balstilimab (an anti-PD-1 antibody):
A Phase Ib/IIa trial evaluated this combination in patients with refractory microsatellite-stable metastatic colorectal cancer.
-
Disease Control Rate (DCR): 50%
-
Overall Response Rate (ORR): 11%
-
Median Overall Survival (OS): 14.2 months
These results suggest that the combination of an EP4 antagonist with a PD-1 inhibitor has clinical activity in this difficult-to-treat patient population.
Experimental Protocols
Detailed experimental protocols are essential for the interpretation and replication of research findings. Below are generalized protocols based on common methodologies used in the preclinical evaluation of cancer immunotherapies.
Syngeneic Mouse Tumor Models
-
Cell Lines: CT26 (colon carcinoma) and 4T1 (breast cancer) cells are commonly used. Cells are cultured under standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of syngeneic mice (e.g., BALB/c for CT26 and 4T1).
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups: vehicle, E7046 alone, checkpoint inhibitor alone, and the combination. E7046 is typically administered orally, while checkpoint inhibitors are given via intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (length x width²)/2.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study. Tumor growth inhibition and survival are key endpoints.
Immunohistochemistry (IHC) and Immunofluorescence (IF)
-
Tissue Preparation: Tumors are harvested, fixed in formalin, and embedded in paraffin. Sections (e.g., 4-5 µm) are cut and mounted on slides.
-
Staining: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with primary antibodies against markers of interest (e.g., CD8, FoxP3, F4/80) overnight at 4°C.
-
Detection: For IHC, a secondary antibody conjugated to an enzyme (e.g., HRP) is used, followed by a chromogenic substrate. For IF, a fluorescently labeled secondary antibody is used.
-
Imaging and Analysis: Slides are imaged using a microscope, and the number of positive cells per unit area is quantified using image analysis software.
Signaling Pathways and Visualizations
PGE2-EP4 Signaling Pathway in the Tumor Microenvironment
The following diagram illustrates the immunosuppressive signaling cascade initiated by PGE2 binding to the EP4 receptor on myeloid cells and how E7046 intervenes.
References
Palupiprant in Oncology: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different treatment arms involving Palupiprant (AN0025), a selective antagonist of the prostaglandin E₂ (PGE₂) receptor EP4. The data presented is derived from clinical trials investigating its efficacy in combination with standard cancer therapies.
Comparative Analysis of Clinical Trial Data
A Phase Ib clinical trial (NCT03152370) evaluated the safety and efficacy of this compound in combination with preoperative radiotherapy and chemotherapy in patients with locally advanced rectal cancer. The study explored different dosing levels of this compound and two standard radiotherapy regimens: long-course chemoradiotherapy (LCRT) and short-course radiotherapy (SCRT).
| Treatment Arm | Number of Patients (evaluable) | This compound (AN0025) Dose | Radiotherapy Regimen | Pathological Complete Response (pCR) | Clinical Complete Response (cCR) | Overall cCR or pCR |
| Cohort 1 | 7 | 250 mg once daily | LCRT | Not specified | Not specified | Not specified |
| Cohort 2 | 7 | 250 mg once daily | SCRT | 1/15 (across all surgical patients) | Not specified | Not specified |
| Cohort 3 | 7 | 500 mg once daily | LCRT | 2/15 (across all surgical patients) | Not specified | Not specified |
| Cohort 4 | 7 | 500 mg once daily | SCRT | 1/15 (across all surgical patients) | Not specified | Not specified |
| Overall | 25 | 250 mg or 500 mg | LCRT or SCRT | 26.7% (4/15 who underwent surgery) | 20% (5/25) | 36% (9/25)[1] |
Experimental Protocols
The ongoing Phase II ARTEMIS clinical trial is a randomized, multi-center, open-label study designed to further evaluate the efficacy of this compound in combination with total neoadjuvant therapy (TNT) for moderate to high-risk rectal cancer.
Study Design:
-
Control Arm: Standard of care, which includes either long-course chemoradiotherapy (LCCRT) or short-course radiotherapy (SCRT) based on physician's choice, followed by chemotherapy (FOLFOX or CAPOX).
-
Experimental Arm: this compound (AN0025) administered in combination with the standard of care LCCRT or SCRT and subsequent chemotherapy.
-
Primary Endpoint: The primary outcome measured is the rate of clinical complete response (cCR) at six months after the start of radiotherapy.
Inclusion Criteria (General):
-
Histologically confirmed diagnosis of moderate to high-risk locally advanced rectal adenocarcinoma.
-
Age 18 years or older.
-
ECOG performance status of 0 or 1.
Exclusion Criteria (General):
-
Metastatic disease.
-
Prior pelvic radiotherapy.
-
Any contraindication to the study drugs or radiotherapy.
Visualizations
Experimental Workflow of the ARTEMIS Trial```dot
Caption: PGE2-EP4 signaling and this compound's inhibitory effect.
References
Validating Biomarkers for Predicting Response to Palupiprant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Palupiprant (E7046/AN0025), a selective prostaglandin E2 (PGE2) receptor EP4 antagonist, with alternative therapeutic strategies. It is designed to assist researchers in validating biomarkers to predict patient response to this novel immunomodulatory agent, particularly in the context of locally advanced rectal cancer.
Executive Summary
Data Presentation
Table 1: Preclinical Comparison of this compound and Other EP4 Antagonists
| Feature | This compound (E7046) | Grapiprant (ARY-007) | ONO-AE3-208 |
| Mechanism of Action | Selective EP4 Receptor Antagonist | Selective EP4 Receptor Antagonist | Selective EP4 Receptor Antagonist |
| Reported IC50 | 13.5 nM | Not explicitly found for cancer cells | Not explicitly found for cancer cells |
| Preclinical Models | CT-26 colon carcinoma, 4T1 breast cancer | Advanced or progressive MSS colorectal cancer (in combination with Pembrolizumab) | Prostate cancer cell lines (LNCaP, PC3) |
| Key Preclinical Findings | Inhibits tumor growth, promotes anti-tumor DC differentiation, enhances anti-tumor immune responses. | Being tested to see if it can enhance pembrolizumab's effectiveness. | Suppressed cell invasion, migration, and bone metastasis in prostate cancer models. |
Table 2: Clinical Response Comparison in Locally Advanced Rectal Cancer (Neoadjuvant Setting)
| Treatment Regimen | Clinical Trial Phase | Pathological Complete Response (pCR) Rate | Key Biomarker Data |
| This compound + Chemoradiotherapy | Phase Ib | 36% (cCR or pCR) | Biomarker-specific response data not yet published. |
| Standard Chemoradiotherapy (e.g., 5-FU based) | Various Phase III | ~12-28% | Response associated with various factors including tumor genetics and immune infiltrate. |
| Total Neoadjuvant Therapy (TNT) (e.g., mFOLFIRINOX followed by CRT) | Phase III (PRODIGE 23) | 28% | Improved disease-free and metastasis-free survival. |
Experimental Protocols
Immunohistochemistry (IHC) for EP4 Receptor Expression in Rectal Cancer Tissue
Objective: To quantify the expression of the EP4 receptor in formalin-fixed, paraffin-embedded (FFPE) rectal cancer tissue biopsies obtained before treatment.
Materials:
-
FFPE rectal cancer tissue sections (5 µm)
-
Primary antibody: Rabbit anti-human EP4 polyclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Phosphate-buffered saline (PBS)
-
Microscope slides, coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution.
-
Heat in a water bath or pressure cooker according to manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Incubate with a blocking serum (e.g., goat serum) for 30 minutes.
-
Incubate with the primary anti-EP4 antibody (diluted according to manufacturer's instructions) overnight at 4°C.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Detection and Counterstaining:
-
Apply DAB chromogen solution and incubate until the desired brown color develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Analysis:
-
EP4 expression can be scored based on the intensity and percentage of positive tumor cells. A semi-quantitative H-score can be calculated.
Enzyme-Linked Immunosorbent Assay (ELISA) for PGE2 Levels in Tumor Microenvironment
Objective: To measure the concentration of PGE2 in fresh-frozen rectal cancer tissue homogenates or patient plasma.
Materials:
-
Commercial PGE2 ELISA kit (competitive immunoassay)
-
Fresh-frozen tumor tissue or plasma samples
-
Lysis buffer for tissue homogenization
-
Microplate reader
Procedure (General):
-
Sample Preparation:
-
Tissue: Homogenize fresh-frozen tissue in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Plasma: Collect blood in EDTA tubes and centrifuge to separate plasma.
-
-
ELISA Assay:
-
Follow the manufacturer's protocol for the competitive ELISA kit.
-
Briefly, add standards and samples to wells pre-coated with a capture antibody.
-
Add a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the sample for antibody binding.
-
Wash the plate to remove unbound reagents.
-
Add substrate and measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of PGE2 in the samples based on the standard curve.
Flow Cytometry for Myeloid-Derived Suppressor Cells (MDSCs)
Objective: To quantify the frequency of monocytic and polymorphonuclear MDSCs in peripheral blood of patients before and during treatment with this compound.
Materials:
-
Whole blood samples collected in EDTA tubes
-
Fluorochrome-conjugated antibodies against: CD11b, CD14, CD15, HLA-DR, CD33, CD66b
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Aliquot 100 µL of whole blood into a FACS tube.
-
Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
-
Red Blood Cell Lysis:
-
Add red blood cell lysis buffer and incubate for 10-15 minutes at room temperature.
-
Centrifuge and wash the cell pellet with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire events on a flow cytometer.
-
Data Analysis:
-
Gate on live, single cells.
-
Identify MDSC populations based on surface marker expression:
-
Monocytic MDSCs (M-MDSCs): CD11b+ CD14+ HLA-DR-/low
-
Polymorphonuclear MDSCs (PMN-MDSCs): CD11b+ CD14- CD15+ (or CD66b+)
-
Mandatory Visualization
Caption: PGE2-EP4 Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Validating Predictive Biomarkers for this compound.
References
Palupiprant's Impact on the Tumor Microenvironment: A Comparative Analysis
A deep dive into the preclinical and clinical data of Palupiprant and other EP4 antagonists, offering a comparative perspective for researchers and drug developers.
The tumor microenvironment (TME) presents a complex network of cells and signaling molecules that can either promote or suppress cancer progression. A key player in the immunosuppressive TME is prostaglandin E2 (PGE2), which exerts its effects through various receptors, most notably the EP4 receptor. Antagonizing the PGE2-EP4 signaling pathway has emerged as a promising strategy to remodel the TME and enhance anti-tumor immunity. This guide provides a comparative analysis of this compound (also known as E7046 or AN0025), a selective EP4 antagonist, against other notable EP4 inhibitors, with a focus on their impact on the TME, supported by experimental data.
Mechanism of Action: Disrupting Immunosuppression
PGE2, often found at high levels in the TME, promotes cancer growth and metastasis by suppressing the activity of various immune cells.[1][2] It fosters an immunosuppressive environment by promoting the function of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), while inhibiting the cytotoxic activity of CD8+ T cells and natural killer (NK) cells.[3][4] EP4 receptor antagonists, including this compound, work by competitively blocking the binding of PGE2 to its receptor, thereby disrupting these downstream immunosuppressive signals.[5] This blockade can lead to a shift in the TME from an immunosuppressive to an immune-active state, making the tumor more susceptible to immune-mediated killing.
Comparative Efficacy of EP4 Antagonists
The following tables summarize the in vitro and in vivo performance of this compound and other EP4 antagonists based on available preclinical data.
In Vitro Activity
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (E7046) | - | 13.5 | |
| Compound 36 | - | 4.3 |
Lower IC50 values indicate greater potency.
In a direct comparison against the murine CT-26 colon carcinoma cell line, Compound 36 demonstrated a lower IC50 value compared to this compound, suggesting higher potency in this specific assay.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 36 | CT-26 WT | 41.39 | |
| This compound (E7046) | CT-26 WT | >100 |
In Vivo Antitumor Efficacy
Syngeneic mouse models, which utilize immunocompetent mice, are crucial for evaluating the impact of immunomodulatory agents on the TME.
| Compound | Tumor Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| This compound (E7046) | CT-26 colon cancer | 150 mg/kg | Significant | |
| Compound 36 | CT-26 colon cancer | Not Specified | Better than E7046 | |
| TP-16 | MC38 colon cancer | 75 mg/kg | 47.4% | |
| TP-16 | MC38 colon cancer | 150 mg/kg | 47.6% | |
| E7046 (in TP-16 study) | MC38 colon cancer | 150 mg/kg | Less than TP-16 |
Studies have shown that both Compound 36 and TP-16 exhibit greater tumor growth inhibition compared to this compound in the CT-26 and MC38 colon cancer models, respectively.
Impact on the Tumor Microenvironment
The therapeutic efficacy of EP4 antagonists is largely attributed to their ability to modulate the immune landscape within the TME.
-
Myeloid-Derived Suppressor Cells (MDSCs) and Regulatory T cells (Tregs): this compound has been shown to diminish myeloid immunosuppression. The PGE2-EP4 signaling axis is known to promote the function of MDSCs and Tregs, which in turn dampen the anti-tumor immune response. By blocking this pathway, EP4 antagonists can reduce the number and suppressive activity of these cells.
-
Dendritic Cells (DCs): this compound treatment promotes anti-tumor DC differentiation.
-
CD8+ T cells: Blockade of EP4 signaling with this compound leads to an increase in the infiltration of cytotoxic CD8+ T cells into the tumor. This effect is crucial for effective anti-tumor immunity.
-
Natural Killer (NK) Cells: The EP4 antagonist RQ-15986 has been shown to protect NK cells from PGE2-mediated immunosuppression and inhibit breast cancer metastasis. Another EP4 antagonist, ONO-AE3-208, attenuates PGE2 inhibition of NK cell activation.
Clinical Landscape
This compound (AN0025) is currently being evaluated in clinical trials. A Phase II clinical trial, known as ARTEMIS, is investigating this compound in combination with chemoradiotherapy for the treatment of locally advanced rectal cancer. Encouraging results from a Phase Ib study showed that the combination therapy was safe and led to a complete or pathologic complete response in 36% of patients.
Another EP4 antagonist, Vorbipiprant, has been studied in a Phase Ib/IIa trial in combination with the anti-PD-1 antibody balstilimab for refractory microsatellite-stable metastatic colorectal cancer. The combination showed a disease control rate of 50% and an overall response rate of 11%.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.
In Vitro Cell Viability Assay
-
Cell Culture: Murine colon carcinoma cells (e.g., CT-26) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates. The following day, the medium is replaced with fresh medium containing serial dilutions of the EP4 antagonists or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compounds for 72 hours.
-
Viability Assessment: Cell viability is assessed using an appropriate method, such as the Sulforhodamine B (SRB) assay.
-
Data Analysis: The absorbance is read using a microplate reader, and IC50 values are calculated.
In Vivo Syngeneic Tumor Model
-
Animal Models: Immunocompetent mouse strains, such as BALB/c or C57BL/6, are used.
-
Tumor Cell Implantation: A suspension of tumor cells (e.g., CT-26 or MC38) is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the EP4 antagonist (e.g., orally) or vehicle control.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
-
Immunophenotyping: Tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry or immunohistochemistry to assess changes in the TME.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.
References
Palupiprant in Radiotherapy: A Comparative Guide for Sensitive vs. Resistant Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential efficacy of palupiprant, a selective prostaglandin E receptor 4 (EP4) antagonist, in the context of both radiotherapy-sensitive and radiotherapy-resistant tumors. While direct comparative clinical data is not yet available, this document synthesizes preclinical findings and the known mechanisms of action to explore the differential impact of this compound on these distinct tumor phenotypes.
Introduction to this compound and its Mechanism of Action
This compound (AN0025) is an investigational small molecule designed to modulate the tumor microenvironment by blocking the EP4 receptor.[1] Prostaglandin E2 (PGE2), a lipid signaling molecule often found at high levels in the tumor microenvironment, exerts many of its pro-tumorigenic effects through the EP4 receptor.[2][3][4][5] These effects include promoting tumor cell proliferation, invasion, and, critically, suppressing the anti-tumor immune response.
By inhibiting the PGE2-EP4 signaling pathway, this compound aims to reverse this immunosuppression, thereby enhancing the body's own ability to fight cancer and potentially increasing the efficacy of other cancer treatments like radiotherapy.
Signaling Pathway of PGE2-EP4 and the Impact of this compound
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Prostaglandin E2 in the Tumor Microenvironment, a Convoluted Affair Mediated by EP Receptors 2 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity | Semantic Scholar [semanticscholar.org]
- 4. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Palupiprant Clinical Trial Outcomes: A Cross-Study Comparison
An in-depth analysis of Palupiprant (AN0025), a selective Prostaglandin E2 (PGE2) receptor 4 (EP4) antagonist, and its performance in recent clinical trials. This guide provides a comparative overview of its efficacy and safety across different indications, with a focus on rectal cancer and a comparative look at a similar agent in Idiopathic Pulmonary Fibrosis (IPF).
This compound is an investigational oral small molecule designed to modulate the tumor microenvironment by blocking the EP4 receptor. This receptor is a key component of the prostaglandin E2 signaling pathway, which is implicated in creating an immunosuppressive environment that can foster tumor growth. By inhibiting this pathway, this compound aims to enhance the anti-tumor immune response.
Rectal Cancer: Promising Efficacy in Neoadjuvant Setting
This compound has shown significant promise in the treatment of locally advanced rectal cancer, particularly when used in combination with standard chemoradiotherapy (CRT) as a neoadjuvant therapy.
Phase 1b Study (NCT03152370)
A Phase 1b trial evaluated the safety and efficacy of this compound in combination with preoperative radiotherapy and chemotherapy in patients with locally advanced rectal cancer. The study demonstrated encouraging clinical activity.[1]
Efficacy Outcomes:
| Endpoint | Result |
| Pathological Complete Response (pCR) or Clinical Complete Response (cCR) | 36.0% (9 out of 25 evaluable subjects)[1] |
| Pathological Complete Response (pCR) in surgical patients | 26.7% (4 out of 15 subjects who underwent surgery)[1] |
| 12-month Disease-Free Survival (DFS) | 77.5%[1] |
| 12-month Overall Survival (OS) | 96.3%[1] |
Safety and Tolerability:
The combination of this compound with CRT was found to be well-tolerated. No dose-limiting toxicities were observed, and only 3 out of 28 subjects discontinued treatment due to adverse events. While a detailed breakdown of all adverse events is not publicly available, the overall safety profile was favorable and supported further investigation in a larger trial.
Phase 2 ARTEMIS Trial (NCT05191667)
Building on the positive results of the Phase 1b study, the ongoing Phase 2 ARTEMIS trial is a randomized, multi-center, open-label study. It aims to further evaluate the efficacy of this compound when added to total neoadjuvant therapy (TNT) in patients with moderate to high-risk rectal cancer.
Experimental Protocol:
The trial will enroll 140 patients, randomized into two arms: one receiving standard of care TNT (long-course chemoradiation or short-course radiotherapy followed by chemotherapy) and the other receiving TNT in combination with this compound. The primary endpoint is the clinical complete response (cCR) rate at six months post-radiotherapy.
Idiopathic Pulmonary Fibrosis (IPF): A Look at a Relevant Comparator
While specific clinical trial data for this compound in Idiopathic Pulmonary Fibrosis (IPF) is not as readily available, the outcomes of a trial for another EP4 antagonist, GLPG1690, offer valuable comparative insights into the potential of this drug class for treating IPF.
Phase 2a FLORA Trial (NCT02738801) for GLPG1690
This randomized, double-blind, placebo-controlled trial investigated the efficacy and safety of GLPG1690 in patients with IPF.
Efficacy Outcomes:
The primary efficacy endpoint was the change in Forced Vital Capacity (FVC), a key measure of lung function.
| Treatment Group | Mean Change in FVC from Baseline (12 weeks) |
| GLPG1690 | +8 mL |
| Placebo | -87 mL |
These results indicated a stabilization of lung function in the GLPG1690 group compared to a decline in the placebo group.
Safety and Tolerability:
GLPG1690 was generally well-tolerated.
| Adverse Event Category | GLPG1690 (N=17) | Placebo (N=6) |
| Treatment-Emergent Adverse Events (TEAEs) | 65% (11 patients) | 67% (4 patients) |
| Serious Adverse Events (SAEs) | 1 patient (cholangiocarcinoma) | 2 patients (urinary tract infection, acute kidney injury, lower respiratory tract infection; atrioventricular block) |
| Most Frequent TEAEs | Infections and infestations, respiratory, thoracic, and mediastinal disorders | Not specified |
Solid Tumors: Early Phase Exploration
This compound has also been investigated in a broader context of advanced solid tumors.
Phase 1a Study (NCT04975958)
A Phase 1a open-label, multicenter study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in combination with other anti-cancer agents in patients with advanced solid tumors. The trial has been completed, but as of now, the specific efficacy and safety results have not been publicly released.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action: The EP4 Signaling Pathway
This compound functions by blocking the EP4 receptor, a G-protein coupled receptor that, when activated by PGE2, triggers downstream signaling cascades that promote an immunosuppressive tumor microenvironment. The diagram below illustrates the key components of this pathway.
Caption: Simplified EP4 signaling pathway and the inhibitory action of this compound.
Clinical Trial Workflow: From Recruitment to Analysis
The typical workflow for the clinical trials discussed in this guide involves several key stages, from initial patient screening to the final analysis of the collected data.
References
AN-0025 Safety Profile: A Comparative Analysis Against Standard Cancer Therapies
For Immediate Release
This guide provides a comprehensive analysis of the safety profile of AN-0025, an investigational oral EP4 antagonist, benchmarked against established cancer therapies for locally advanced rectal cancer and unresectable esophageal cancer. The content is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by available clinical trial data and experimental methodologies.
Executive Summary
AN-0025 is a selective prostaglandin E2 (PGE2) receptor E-type 4 (EP4) antagonist that modulates the tumor microenvironment.[1][2] Clinical trial data from Phase Ib studies suggest that AN-0025, in combination with standard chemoradiotherapy, is well-tolerated and demonstrates a manageable safety profile in patients with locally advanced rectal cancer and unresectable or locally recurrent esophageal cancer. This guide presents a comparative overview of treatment-emergent adverse events (AEs) for AN-0025 combination therapies versus standard-of-care regimens.
AN-0025 Mechanism of Action
AN-0025 functions by blocking the EP4 receptor, thereby inhibiting the downstream signaling of PGE2. This action is believed to alter the immunosuppressive character of the tumor microenvironment, potentially enhancing the efficacy of other cancer treatments like radiotherapy and immunotherapy.
Safety Profile: AN-0025 in Locally Advanced Rectal Cancer
A Phase Ib clinical trial (NCT03152370) evaluated the safety of AN-0025 in combination with preoperative short-course radiotherapy (SCRT) or long-course chemoradiotherapy (LCRT) in 28 patients with locally advanced rectal cancer. The study found that the addition of AN-0025 did not appear to worsen the toxicity of standard neoadjuvant treatment and was well-tolerated.[3][4] No treatment-emergent adverse or serious adverse events met dose-limiting criteria, and only three subjects discontinued AN-0025 treatment due to adverse events.[3]
Table 1: Treatment-Emergent Adverse Events (TEAEs) with >10% Incidence in Patients with Locally Advanced Rectal Cancer Treated with AN-0025 and Chemoradiotherapy
| Adverse Event | AN-0025 250 mg + LCRT (N=7) n (%) | AN-0025 500 mg + LCRT (N=7) n (%) | AN-0025 250 mg + SCRT (N=7) n (%) | AN-0025 500 mg + SCRT (N=7) n (%) | All Subjects (N=28) n (%) |
| Any TEAE | 7 (100) | 7 (100) | 5 (71.4) | 6 (85.7) | 25 (89.3) |
| Grade ≥3 TEAE | 3 (42.9) | 2 (28.6) | 2 (28.6) | 3 (42.9) | 10 (35.7) |
| Gastrointestinal disorders | 5 (71.4) | 7 (100) | 4 (57.1) | 5 (71.4) | 21 (75.0) |
| Diarrhoea | 4 (57.1) | 5 (71.4) | 2 (28.6) | 3 (42.9) | 14 (50.0) |
| Nausea | 2 (28.6) | 3 (42.9) | 1 (14.3) | 1 (14.3) | 7 (25.0) |
| Abdominal pain | 1 (14.3) | 2 (28.6) | 1 (14.3) | 2 (28.6) | 6 (21.4) |
| Blood and lymphatic system disorders | 1 (14.3) | 1 (14.3) | 2 (28.6) | 2 (28.6) | 6 (21.4) |
| Anaemia | 1 (14.3) | 1 (14.3) | 1 (14.3) | 1 (14.3) | 4 (14.3) |
| General disorders | 2 (28.6) | 3 (42.9) | 1 (14.3) | 2 (28.6) | 8 (28.6) |
| Fatigue | 1 (14.3) | 2 (28.6) | 1 (14.3) | 1 (14.3) | 5 (17.9) |
| Infections and infestations | 1 (14.3) | 2 (28.6) | 2 (28.6) | 1 (14.3) | 6 (21.4) |
| Urinary tract infection | 1 (14.3) | 1 (14.3) | 1 (14.3) | 0 (0) | 3 (10.7) |
| Metabolism and nutrition disorders | 1 (14.3) | 1 (14.3) | 1 (14.3) | 1 (14.3) | 4 (14.3) |
| Decreased appetite | 1 (14.3) | 1 (14.3) | 1 (14.3) | 1 (14.3) | 4 (14.3) |
Source: Adapted from Radiotherapy and Oncology, 2023.
Benchmarking Against Standard of Care for Locally Advanced Rectal Cancer
The standard of care for locally advanced rectal cancer often involves neoadjuvant chemoradiotherapy (nCRT). The toxicity profile of nCRT can be significant.
Table 2: Common Grade ≥3 Adverse Events Associated with Standard Neoadjuvant Chemoradiotherapy for Locally Advanced Rectal Cancer
| Adverse Event | Reported Frequency (%) |
| Myelosuppression (Grade 1-2) | 37.0 - 69.9 |
| Diarrhea (Grade 1-2) | 10.3 - 54.1 |
| Neutropenia | ~27.3 |
| Neuropathy peripheral | ~55.8 (any grade) |
| Postoperative bowel obstruction | ~9.2 |
| Postoperative anastomotic stenosis | ~4.1 |
Note: Frequencies are aggregated from multiple studies with varying regimens and patient populations and may not be directly comparable.
Safety Profile: AN-0025 in Unresectable Esophageal Cancer
In a Phase Ib study (NCT05191667), AN-0025 was evaluated in combination with definitive chemoradiotherapy (dCRT) in 12 patients with unresectable locally advanced or locally recurrent esophageal cancer. The combination demonstrated a favorable safety profile.
Table 3: AN-0025-Related Adverse Events in Patients with Unresectable Esophageal Cancer
| Adverse Event | Frequency (%) |
| Most Common (Any Grade) | |
| Weight decreased | 33 |
| Anemia | 33 |
| White blood cell count decreased | 25 |
| Grade ≥3 | |
| Weight decreased | 17 (one patient) |
| Esophageal fistula | 17 (one patient) |
Source: Journal of Clinical Oncology, 2024.
Benchmarking Against Standard of Care for Unresectable Esophageal Cancer
Definitive chemoradiotherapy is a standard treatment for unresectable esophageal cancer. This treatment is associated with notable toxicities.
Table 4: Common Grade ≥3 Adverse Events with Definitive Chemoradiotherapy for Unresectable Esophageal Cancer
| Adverse Event | Reported Frequency (%) |
| Esophagitis | 32 |
| Pneumonitis | 13 |
| Fistula formation | 10 |
| Febrile neutropenia | 9 |
| Dyspnea | 6 |
| Cardiopulmonary toxicities (late) | 17.4 - 20.8 |
Note: Frequencies are aggregated from multiple studies and may vary based on specific treatment regimens.
Experimental Protocols
Detailed experimental protocols for the key clinical trials are summarized below based on publicly available information.
AN-0025 Clinical Trial Methodologies
Preclinical Toxicology: Comprehensive preclinical toxicology studies are a standard requirement for investigational new drugs. These studies typically involve in vitro and in vivo assessments to determine the safety profile of the compound before human trials. This includes single and repeated dose toxicity studies in relevant animal models to identify potential target organs for toxicity and to establish a safe starting dose for clinical studies.
Clinical Safety and Toxicity Assessment: In the AN-0025 clinical trials, safety and tolerability were primary endpoints. The assessment of safety involved continuous monitoring and recording of all adverse events (AEs). AEs are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The protocols for these trials include detailed plans for safety monitoring, including the definition and reporting procedures for Serious Adverse Events (SAEs). The collection of AEs begins at the start of treatment and continues for a specified period after the last dose of the study drug.
Conclusion
The available data from Phase Ib clinical trials indicate that AN-0025, when added to standard chemoradiotherapy, has a manageable safety profile for the treatment of locally advanced rectal cancer and unresectable esophageal cancer. The observed adverse events are generally consistent with those expected from chemoradiotherapy, with no new significant safety signals emerging from the addition of AN-0025 in the reported studies. Further investigation in larger, randomized clinical trials is warranted to more definitively establish the safety and efficacy of AN-0025 in these and other cancer indications.
References
- 1. ADVERSE EVENT REPORTING: One site’s use of EMR functionality to establish Best Practice - NRG Oncology [nrgoncology.org]
- 2. Preclinical Toxicology Studies | Comparative Biosciences, inc [compbio.com]
- 3. Outcomes of Definitive Chemoradiotherapy for Stage IVa (T4b vs. N4) Esophageal Squamous Cell Carcinoma Based on the Japanese Classification System: A Retrospective Single-Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Toxicology Research in Preclinical Studies [pharmamodels.net]
Safety Operating Guide
Navigating the Safe Disposal of Palupiprant: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Palupiprant are paramount to ensuring laboratory safety and environmental protection. While specific disposal instructions are mandated by institutional and regional regulations and should be detailed in the official Safety Data Sheet (SDS), this guide provides a comprehensive overview of best practices based on general guidelines for antineoplastic and research-grade chemicals.
Immediate Safety and Handling Precautions
Before commencing any procedure involving this compound, it is crucial to handle the compound with care in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or fumes.[1] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times to prevent skin and eye contact.[1] In case of accidental contact, the affected area should be rinsed thoroughly with water.[1]
Storage and Handling Summary
| Parameter | Recommendation | Source |
| Short-term Storage | Dry, dark, and at 0 - 4°C (days to weeks) | [2] |
| Long-term Storage | -20°C (months to years) | [2] |
| Stock Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year | |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical |
Experimental Protocols: General Disposal Procedure
The disposal of this compound, an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor type 4 (EP4), should be managed as hazardous chemical waste in accordance with institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step 1: Waste Identification and Classification
All waste materials contaminated with this compound must be treated as hazardous chemical waste. This includes unused or expired solid compounds, solutions containing this compound, and contaminated labware.
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent hazardous reactions.
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated items such as gloves, weigh boats, and absorbent pads, in a designated, leak-proof container. This container must be clearly labeled as "Hazardous Waste" and specify the contents (e.g., "Solid Waste: this compound").
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other chemical wastes unless explicitly permitted by your institution's EHS guidelines. The container must be clearly labeled with the full chemical name and concentration.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container.
Step 3: Container Management
Waste containers must be in good condition, free from leaks, and kept closed except when adding waste. All containers must be accurately and clearly labeled with the contents and the date the waste was first added.
Step 4: Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound or its containers in regular trash or down the drain.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the general workflow for the proper disposal of this compound.
It is imperative to underscore that this information is intended as a general guide. The specific Safety Data Sheet for this compound, provided by the manufacturer, along with the protocols established by your institution's Environmental Health and Safety department, remain the primary and authoritative sources for disposal procedures.
References
Personal protective equipment for handling Palupiprant
Disclaimer: This document provides essential safety and logistical information for handling Palupiprant based on general best practices for potent pharmaceutical compounds and publicly available data. No specific Safety Data Sheet (SDS) for this compound was found; therefore, this guidance is not a substitute for a formal risk assessment and the information that would be provided in a manufacturer-specific SDS. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.
Overview and Hazard Assessment
The following table summarizes general information for a representative EP4 receptor antagonist. This information should be used for general guidance only and may not be representative of this compound.
| Property | General Information for a Representative EP4 Antagonist |
| Appearance | Solid |
| Flammability | Product is not expected to be flammable. |
| Hazard Statements | Not classified as hazardous by GHS (for the example) |
| Signal Word | None (for the example) |
| Hazard Pictograms | None (for the example) |
| Storage Temperature | Store at -20°C for long-term storage. |
Note: The hazard information is based on an available SDS for a different EP4 antagonist and may not reflect the hazards of this compound. A comprehensive hazard assessment should be performed when a specific SDS for this compound becomes available.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes recommended PPE based on the task being performed when handling any potent chemical compound.[1]
| Task Category | Recommended Personal Protective Equipment |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves- Chemical-resistant apron over lab coat- Chemical-resistant footwear |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots |
Always inspect PPE before use and follow proper doffing procedures to avoid cross-contamination.
Operational Workflow for Handling this compound
The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting. This workflow is designed to minimize exposure and ensure proper containment from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
